molecular formula C32H41NO2 B12057917 Terfenadine-d3

Terfenadine-d3

Cat. No.: B12057917
M. Wt: 474.7 g/mol
InChI Key: GUGOEEXESWIERI-AKOBIBDASA-N
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Description

Terfenadine-d3 is a deuterium-labeled analog of Terfenadine, a potent histamine H1-receptor antagonist . As a biochemical research tool, it is designed to offer potentially improved metabolic stability compared to its non-deuterated counterpart. The parent compound, Terfenadine, is a well-characterized, high-affinity open-channel blocker of the human ether-à-go-go-related gene (hERG) potassium channel, demonstrating an IC50 of 204 nM . Beyond its classical antihistaminic activity, research has revealed that Terfenadine can induce apoptosis in various cancer cell lines. Studies indicate it suppresses STAT3 signaling and modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins, triggering caspase activation and programmed cell death in human colorectal cancer cells . It has also been shown to act as an apoptosis inducer in melanoma cells through the modulation of calcium (Ca2+) homeostasis and the induction of ROS-dependent apoptosis . Due to the cardiotoxic risks associated with the parent drug, including QT interval prolongation and ventricular arrhythmia, Terfenadine was withdrawn from the human pharmaceutical market . Consequently, this compound is strictly for research applications in areas such as cancer biology, pharmacology, and drug metabolism studies. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H41NO2

Molecular Weight

474.7 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol

InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i15D2,30D

InChI Key

GUGOEEXESWIERI-AKOBIBDASA-N

Isomeric SMILES

[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Terfenadine-d3, a deuterated analog of the second-generation antihistamine, Terfenadine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in pharmacokinetic studies or in other research applications. The inclusion of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the compound's chemical and physical behavior.

Core Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart, Terfenadine, with the exception of a slightly higher molecular weight due to the presence of three deuterium atoms. The data presented below is a compilation from various sources, with properties of Terfenadine used as a close proxy where specific data for the deuterated form is not available.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol-d3
CAS Number 192584-82-0[1][2]
Molecular Formula C₃₂H₃₈D₃NO₂[1][2]
Molecular Weight 474.69 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 146.5-148.5 °C (may exist in polymorphic forms with different melting points)[3][4][5]
pKa (Strongest Basic) 9.02 - 9.9[6][7]
LogP 7.1[3]
Storage -20°C, sealed and protected from moisture[2]
Table 2: Solubility of Terfenadine

The solubility of this compound is expected to be very similar to that of Terfenadine.

SolventSolubilityTemperature
Water 0.001 g/100 mL30 °C[5]
0.0963 mg/L25 °C[3][6]
Ethanol 3.780 g/100 mL (37.8 mg/mL)30 °C[4][5]
~0.25 mg/mL
Methanol 3.750 g/100 mL (37.5 mg/mL)30 °C[4][5]
Hexane 0.034 g/100 mL30 °C[5]
0.1 M HCl 0.012 g/100 mL30 °C[5]
0.1 M Citric Acid 0.110 g/100 mL30 °C[5]
0.1 M Tartaric Acid 0.045 g/100 mL30 °C[5]
DMSO ~10 mg/mL
Dimethylformamide (DMF) ~10 mg/mL
Chloroform 50 mg/mL

Experimental Protocols

Synthesis and Characterization of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms into the Terfenadine molecule via catalytic hydrogen-deuterium exchange reactions.[1] This process utilizes deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium.

General Synthetic Approach:

  • Starting Material: Terfenadine or a suitable precursor.

  • Deuterium Source: A common method involves the use of a deuterated solvent such as D₂O or a deuterated acid/base catalyst.

  • Reaction Conditions: The reaction is typically stirred at a moderate temperature for an extended period to allow for the exchange of hydrogen atoms with deuterium atoms at specific positions in the molecule.

  • Purification: Following the reaction, the product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate this compound from the reaction mixture and any unreacted starting material.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the incorporation of deuterium atoms at the desired positions within the molecule. The disappearance or reduction of specific proton signals in the ¹H NMR spectrum and the appearance of corresponding deuterium signals in the ²H NMR spectrum provide evidence of successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of this compound, which should show an increase corresponding to the number of incorporated deuterium atoms (a +3 Da mass shift for this compound).[1] This technique also confirms the isotopic purity of the compound.

  • Chromatographic Purity: HPLC or liquid chromatography-mass spectrometry (LC-MS) is used to determine the chemical purity of the final product, which is critical for its use as an internal standard in quantitative analyses.[1]

Visualizations

Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Characterization Starting Material (Terfenadine) Starting Material (Terfenadine) Deuterium Exchange Reaction Deuterium Exchange Reaction Starting Material (Terfenadine)->Deuterium Exchange Reaction Purification (Chromatography) Purification (Chromatography) Deuterium Exchange Reaction->Purification (Chromatography) NMR Spectroscopy NMR Spectroscopy Purification (Chromatography)->NMR Spectroscopy Confirm Deuteration Mass Spectrometry Mass Spectrometry Purification (Chromatography)->Mass Spectrometry Verify Molecular Weight HPLC/LC-MS HPLC/LC-MS Purification (Chromatography)->HPLC/LC-MS Assess Purity Final Product (this compound) Final Product (this compound) NMR Spectroscopy->Final Product (this compound) Mass Spectrometry->Final Product (this compound) HPLC/LC-MS->Final Product (this compound)

Caption: General workflow for the synthesis and characterization of this compound.

Mechanism of Action: Histamine H1 Receptor Antagonism

Terfenadine, and by extension this compound, functions as a peripherally-selective histamine H1 receptor antagonist.[1] It competes with histamine for binding to H1 receptors on various cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds Gq/11 Protein Gq/11 Protein H1 Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Generates Allergic Response Allergic Response IP3 & DAG->Allergic Response Leads to This compound This compound This compound->H1 Receptor Blocks

Caption: Signaling pathway of this compound as a histamine H1 receptor antagonist.

References

Terfenadine-d3 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and application of terfenadine-d3 as an internal standard in bioanalytical methods. It is intended for researchers, scientists, and drug development professionals who are engaged in quantitative analysis of terfenadine or similar compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Isotopic Dilution

The use of this compound as an internal standard (IS) is rooted in the principle of isotopic dilution. In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis. This compound is chemically identical to terfenadine, with the exception that three of its hydrogen atoms have been replaced with deuterium atoms. This results in a molecule with a higher molecular weight (+3 Daltons) that can be distinguished from the endogenous analyte by a mass spectrometer.

Because this compound has virtually identical physicochemical properties to terfenadine, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any losses or variations encountered during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[1][2]

Mechanism of Action in LC-MS/MS

In a typical LC-MS/MS workflow, the sample containing both terfenadine and the added this compound is first subjected to chromatographic separation. Due to their nearly identical chemical properties, both compounds co-elute from the liquid chromatography (LC) column at approximately the same retention time.[2]

Following separation, the eluent is introduced into the mass spectrometer. In the ion source, both molecules are ionized, typically forming protonated molecular ions, [M+H]+. These precursor ions are then selected in the first quadrupole of a triple quadrupole mass spectrometer and fragmented in the collision cell. Specific product ions for both terfenadine and this compound are then monitored in the third quadrupole.

The key to the method is the mass difference between the two molecules. The mass spectrometer can differentiate between the precursor and product ions of terfenadine and this compound, allowing for their independent detection and quantification.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data for the use of this compound as an internal standard in the analysis of terfenadine.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Terfenadine472.2436.2
This compound475.2 (inferred)439.2 or 436.2 (inferred)

Table 1: Mass Spectrometric Parameters. The precursor and product ions are crucial for setting up the multiple reaction monitoring (MRM) method on the mass spectrometer.[3] The values for this compound are inferred based on the known +3 Da mass shift from the deuteration.

ParameterValue
Typical Concentration Range1 - 100 ng/mL
Calibration Curve Range for Terfenadine0.1 - 5.0 ng/mL

Table 2: Typical Concentrations. The concentration of the internal standard should be consistent across all samples and calibration standards.[4][5]

Experimental Protocols

A detailed methodology for the analysis of terfenadine in human plasma using this compound as an internal standard is provided below.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of terfenadine from biological matrices.[4]

  • Aliquoting: To 1.0 mL of human plasma in a polypropylene tube, add a known concentration of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Basification: Add 100 µL of 1 M sodium hydroxide to each sample and vortex for another 10 seconds.

  • Extraction: Add 5.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Agitation: Vortex the samples for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical chromatographic and mass spectrometric conditions.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Terfenadine: 472.2 → 436.2

    • This compound: 475.2 → 439.2 (or 436.2)

  • Collision Energy: Optimized for the specific instrument and transitions.

  • Dwell Time: 100-200 ms per transition.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

isotopic_dilution_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (contains Terfenadine) Spike Add Known Amount of this compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (Co-elution) Reconstitution->LC MS Mass Spectrometry (Ionization & Fragmentation) LC->MS Detector Detection (MRM) MS->Detector Ratio Calculate Peak Area Ratio (Terfenadine / this compound) Detector->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Accurate Concentration of Terfenadine Calibration->Result

Caption: Workflow of Isotopic Dilution using this compound.

signaling_pathway cluster_process Analytical Process cluster_detection Mass Spectrometric Detection cluster_calculation Ratio Calculation Analyte Terfenadine (Analyte) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Chromatography Chromatography SamplePrep->Chromatography Ionization Ionization Chromatography->Ionization MS_Analyte MS Signal (Analyte) Ionization->MS_Analyte MS_IS MS Signal (Internal Standard) Ionization->MS_IS Ratio Ratio = Signal(Analyte) / Signal(IS) MS_Analyte->Ratio MS_IS->Ratio Result Corrected Analyte Response Ratio->Result

Caption: Principle of Internal Standard Correction.

References

Terfenadine-d3: A Technical Guide to Chemical Structure and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Terfenadine-d3, a deuterated analog of the antihistamine Terfenadine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and other applications where a stable isotope-labeled internal standard is required.

Chemical Structure and Identification

This compound is a synthetic derivative of Terfenadine in which three hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, facilitating its use as an internal standard in mass spectrometry-based assays.

Chemical Name: α-(4-(1,1-Dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3

CAS Number: 192584-82-0

Molecular Formula: C₃₂H₃₈D₃NO₂

Molecular Weight: 474.69 g/mol

The structural formula of this compound is identical to that of Terfenadine, with the deuterium atoms typically incorporated into the butyl chain. The exact position of deuteration can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity

The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. It is typically determined by mass spectrometry, which can differentiate between the deuterated and non-deuterated forms of the molecule. High-resolution mass spectrometry (HRMS) is often employed to validate the molecular weight shift and assess the isotopic purity.[1] While batch-specific data is provided by suppliers on a certificate of analysis, a typical isotopic purity profile is presented below.

Table 1: Representative Isotopic Purity of this compound

Isotopic SpeciesMass Shift (Da)Representative Abundance (%)
This compound+3> 98%
Terfenadine-d2+2< 2%
Terfenadine-d1+1< 0.5%
Terfenadine-d00< 0.1%

Note: The values presented are representative and may vary between different batches and suppliers. A batch-specific certificate of analysis should always be consulted for precise data.

Experimental Protocols

The analysis of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its chemical identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound and separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at a slightly acidic pH). The exact composition should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and diluted to an appropriate concentration with the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to that of a reference standard to determine chemical purity. Commercially available this compound typically has a chemical purity exceeding 99%.[1]

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the definitive technique for assessing the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analysis: The instrument is operated in full scan mode to acquire the mass spectrum of the eluting this compound peak.

  • Data Analysis: The relative intensities of the ion signals corresponding to the different isotopic species (d0, d1, d2, d3) are measured. The isotopic purity is calculated from the relative peak areas of these ions. The mass difference of +3 Da between the deuterated and unlabeled compound provides clear analytical separation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments:

    • ¹H NMR: The absence or reduced intensity of signals at specific chemical shifts compared to the spectrum of unlabeled Terfenadine confirms the location of deuterium substitution.

    • ¹³C NMR: The carbon signals attached to deuterium atoms will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift.

    • ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing a definitive confirmation of the labeling positions.

Diagrams

The following diagrams illustrate the relationship between Terfenadine and this compound, and a typical workflow for its analysis.

Terfenadine_Relationship Terfenadine Terfenadine (C32H41NO2) Deuteration Isotopic Labeling (H/D Exchange) Terfenadine->Deuteration Terfenadine_d3 This compound (C32H38D3NO2) Deuteration->Terfenadine_d3

Caption: Logical relationship between Terfenadine and its deuterated analog.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Chemical Synthesis (Hydrogen-Deuterium Exchange) Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC HPLC (Chemical Purity) Purification->HPLC MS Mass Spectrometry (Isotopic Purity) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation) MS->NMR

References

Terfenadine-d3: A Technical Guide to Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Terfenadine-d3. The information presented herein is critical for maintaining the integrity, purity, and performance of this stable isotope-labeled compound in research and development settings. The stability data for terfenadine is presented as a close surrogate for this compound, as deuteration is not expected to fundamentally alter the degradation pathways, although it may influence the rate of degradation.

Introduction to this compound

This compound is a deuterated analog of terfenadine, a second-generation antihistamine. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift from the parent compound, allowing for precise quantification by mass spectrometry. As with any analytical standard, ensuring its stability over time is paramount for generating accurate and reproducible data.

Recommended Long-Term Storage Conditions

To ensure the long-term stability of this compound and prevent degradation, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to store this compound at -20°C or below . Some sources even suggest storage at -80°C for radiolabeled compounds, a practice that can be extended to stable isotope-labeled compounds to minimize any potential for degradation.

  • Atmosphere: To prevent oxidative degradation, this compound should be stored under an inert atmosphere , such as nitrogen (N₂) or argon (Ar).

  • Light: The compound should be protected from light to prevent photolytic degradation. The use of amber or opaque vials is highly recommended.

  • Moisture: this compound should be stored in desiccated containers to prevent hygroscopic degradation, as amorphous forms of terfenadine have been observed to crystallize in the presence of high humidity over extended periods.

  • Physical Form: When stored as a solid, a crystalline form is preferable to an amorphous form to enhance stability.

Stability Profile of Terfenadine

The chemical stability of terfenadine has been investigated under various stress conditions, providing valuable insights into its degradation profile. These studies serve as a strong proxy for the stability of this compound.

Influence of Temperature and pH

A comparative study of terfenadine and its active metabolite, fexofenadine, revealed that terfenadine is more stable than fexofenadine under thermal stress across a range of pH values. The degradation of terfenadine was found to follow first-order kinetics.

Table 1: Percentage Degradation of Terfenadine at 70°C under Different pH Conditions

pH ConditionPercentage Degradation
1 M HClSignificant Degradation
Buffer pH 4.0Moderate Degradation
Buffer pH 7.0Lower Degradation
1 M NaOHSignificant Degradation

Table 2: Kinetic Parameters for the Degradation of Terfenadine at 70°C

pH ConditionRate Constant (k) (min⁻¹)Half-life (t₅₀) (min)Shelf-life (t₉₀) (min)
1 M HCl> Fexofenadine3-6 times longer than Fexofenadine2-3 times longer than Fexofenadine
Buffer pH 4.0> Fexofenadine3-6 times longer than Fexofenadine2-3 times longer than Fexofenadine
1 M NaOH> Fexofenadine3-6 times longer than Fexofenadine2-3 times longer than Fexofenadine
Note: Specific numerical values for rate constants, half-life, and shelf-life were not provided in the summarized search results, but the relative stability compared to fexofenadine was highlighted.
Photostability

Terfenadine has been shown to be sensitive to high doses of UV/VIS light, leading to degradation. The degradation process under photolytic stress also follows first-order kinetics.

Degradation Pathways

Forced degradation studies on terfenadine have helped to elucidate its primary degradation pathways. Understanding these pathways is crucial for identifying potential impurities that may arise during storage or in analytical samples.

The main degradation pathways for terfenadine include:

  • Metabolic Oxidation: The primary metabolic pathway of terfenadine is the oxidation of the tert-butyl group to form its active metabolite, fexofenadine. While this is a metabolic process, similar oxidative degradation can occur under certain storage conditions.

  • N-dealkylation: Cleavage of the bond between the nitrogen atom of the piperidine ring and the butyl chain.

  • C-hydroxylation: Introduction of a hydroxyl group on the molecule.

  • Oxidative Degradation: Under oxidative stress (e.g., exposure to hydrogen peroxide), the piperidine nitrogen can be oxidized to form an N-oxide derivative. This has been specifically identified for fexofenadine and is a likely degradation pathway for terfenadine as well.[1]

  • Acid Hydrolysis: Terfenadine is susceptible to degradation under acidic conditions.

Below is a diagram illustrating the key degradation pathways of terfenadine.

Terfenadine_Degradation Terfenadine This compound Fexofenadine Fexofenadine-d3 (Oxidation of tert-butyl group) Terfenadine->Fexofenadine Metabolic Oxidation N_Dealkylated N-Dealkylated Metabolite Terfenadine->N_Dealkylated N-dealkylation C_Hydroxylated C-Hydroxylated Metabolite Terfenadine->C_Hydroxylated C-hydroxylation N_Oxide N-Oxide Derivative Terfenadine->N_Oxide Oxidative Stress

Caption: Key degradation pathways of this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting stability and forced degradation studies on this compound, based on methodologies reported for terfenadine.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol, acetic acid, and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 1 M HCl) and heat at an elevated temperature (e.g., 70°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 1 M NaOH) and heat at an elevated temperature (e.g., 70°C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

    • Thermal Degradation: Expose a solid sample or solution to dry heat at a high temperature.

    • Photodegradation: Expose a solution to UV/VIS light of a specified intensity and duration.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as LC-MS/MS, to separate and identify the parent compound and any degradation products.

Stability-Indicating Analytical Method

Objective: To develop a validated analytical method capable of quantifying the decrease in the concentration of this compound in the presence of its degradation products.

Typical Method:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity, especially for stable isotope-labeled compounds. LC-UV can also be used.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Detection: For LC-MS/MS, monitor specific parent-to-daughter ion transitions for this compound and its potential degradation products. For LC-UV, a suitable wavelength for detection is around 260 nm.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Below is a workflow diagram for a typical stability study.

Stability_Study_Workflow cluster_0 Study Initiation cluster_1 Forced Degradation cluster_2 Long-Term Stability Testing cluster_3 Data Analysis & Reporting Sample_Preparation Prepare this compound Samples Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Sample_Preparation->Stress_Conditions Method_Development Develop Stability-Indicating Analytical Method (e.g., LC-MS/MS) Identify_Degradants Identify Degradation Products Method_Development->Identify_Degradants Stress_Conditions->Identify_Degradants Storage Store Samples at Recommended and Accelerated Conditions Identify_Degradants->Storage Time_Points Analyze Samples at Pre-defined Time Points Storage->Time_Points Data_Analysis Analyze Data & Determine Degradation Kinetics Time_Points->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for a comprehensive stability study.

Conclusion

The long-term stability of this compound is crucial for its application as an internal standard in quantitative bioanalysis. Adherence to proper storage conditions, including low temperature, protection from light and moisture, and an inert atmosphere, will ensure the integrity of the compound. While specific long-term stability data for this compound is not extensively published, the available data on terfenadine provides a solid foundation for understanding its stability profile and potential degradation pathways. For critical applications, it is recommended to perform periodic re-evaluation of the purity of the standard to ensure accurate and reliable results.

References

Solubility Profile of Terfenadine-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide also details common experimental protocols for determining solubility and illustrates the metabolic pathway of Terfenadine, which is critical for understanding its pharmacology and the role of its deuterated analog in metabolic studies.

Core Data Presentation: Solubility of Terfenadine

The following tables summarize the quantitative solubility of Terfenadine in a range of organic solvents, collated from various scientific sources. The data is presented to facilitate easy comparison for solvent selection in research and development.

Table 1: Solubility of Terfenadine in Common Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)~10Not Specified[1]
Dimethyl Sulfoxide (DMSO)9425
Dimethyl Formamide (DMF)~10Not Specified[1]
Methanol37.530[2][3]
Ethanol~0.25Not Specified[1]
Ethanol37.830[2][3]
Ethanol2725
Hexane0.3430[2][3]
Water0.0130[2]
WaterInsolubleNot Specified

Table 2: Solubility of Terfenadine in Mixed Solvent Systems

Solvent SystemSolubility (mg/mL)pHReference
DMF:PBS (1:1)~0.337.2[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and accepted protocol for establishing the thermodynamic solubility of a substance.

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound (the solute) to a specific volume of the solvent in a flask. The flask is then agitated (shaken) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. Once equilibrium is achieved, the saturated solution is separated from the excess solid, typically by filtration or centrifugation, and the concentration of the dissolved solute in the filtrate or supernatant is determined using a suitable analytical technique.

Generalized Experimental Workflow

  • Preparation: An excess amount of Terfenadine-d3 is added to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: The mixture is agitated using a mechanical shaker or stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the undissolved solid. The saturated supernatant is then carefully separated from the solid phase by centrifugation or filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve is generated using standard solutions of known concentrations to accurately determine the solubility.

    • UV-Vis Spectrophotometry: This method can be employed if the compound has a distinct chromophore. The absorbance of the saturated solution is measured at a specific wavelength, and the concentration is calculated using a predetermined calibration curve.

Mandatory Visualization: Metabolic Pathway of Terfenadine

Terfenadine is a prodrug that undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to its pharmacologically active metabolite, fexofenadine. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and drug-drug interaction studies.

Terfenadine_Metabolism Terfenadine Terfenadine Fexofenadine Fexofenadine (Active Metabolite) Terfenadine->Fexofenadine Metabolism CYP3A4 CYP3A4 Enzyme (Liver & Intestine) CYP3A4->Terfenadine Acts on

Caption: Metabolic conversion of Terfenadine to its active metabolite, Fexofenadine, by the CYP3A4 enzyme.

References

The Synthesis of Terfenadine-d3: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive review of the available scientific literature on the synthesis of Terfenadine-d3, a deuterated analog of the second-generation antihistamine, Terfenadine. Primarily utilized as an internal standard in bioanalytical studies, the synthesis of this compound is a critical component in the accurate quantification of Terfenadine and its metabolites in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of synthetic strategies, experimental protocols, and analytical characterization.

Introduction to Terfenadine and the Role of Deuteration

Terfenadine, a histamine H1 receptor antagonist, was widely used for the treatment of allergic rhinitis. It is a prodrug that is extensively metabolized in the liver to its active form, fexofenadine. To accurately study its pharmacokinetics and metabolism, a stable, isotopically labeled internal standard is essential for mass spectrometry-based bioanalytical methods. This compound serves this purpose, where the incorporation of deuterium atoms provides a distinct mass difference for mass spectrometric detection without significantly altering the chemical properties of the molecule.

The most commonly cited deuterated form is 1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol , indicating the specific labeling on the butanol side chain.

Synthetic Approaches to this compound

The synthesis of this compound is primarily achieved through hydrogen-deuterium exchange reactions.[1] This method involves the substitution of hydrogen atoms with deuterium atoms at specific positions in the Terfenadine molecule. The general approach involves the use of deuterated reagents and solvents under controlled conditions to ensure selective and efficient labeling.

Based on the known synthesis of Terfenadine and general deuteration techniques, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

The synthesis would likely involve the preparation of a deuterated Grignard reagent or a deuterated ketone, which is then reacted with other precursors to construct the final this compound molecule.

Below is a logical workflow for a potential synthesis:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_final Final Steps Deuterated Reagent Deuterated Reagent Hydrogen-Deuterium Exchange Hydrogen-Deuterium Exchange Deuterated Reagent->Hydrogen-Deuterium Exchange Terfenadine Precursor Terfenadine Precursor Terfenadine Precursor->Hydrogen-Deuterium Exchange Deuterated Intermediate Deuterated Intermediate Hydrogen-Deuterium Exchange->Deuterated Intermediate Purification Purification Deuterated Intermediate->Purification Characterization Characterization Purification->Characterization This compound This compound Characterization->this compound

Caption: A logical workflow for the synthesis of this compound.

Experimental Considerations

Although a specific protocol is not publicly detailed, the following experimental parameters would be critical for a successful synthesis:

  • Choice of Deuterated Reagent: Deuterium oxide (D₂O), deuterated solvents (e.g., deuterated methanol, CD₃OD), or deuterium gas (D₂) in the presence of a catalyst are common choices for introducing deuterium.

  • Catalyst: A suitable catalyst, such as a precious metal catalyst (e.g., palladium on carbon), might be employed to facilitate the hydrogen-deuterium exchange.

  • Reaction Conditions: Temperature, pressure, and reaction time would need to be carefully optimized to achieve the desired level of deuteration without causing unwanted side reactions or degradation of the molecule.

  • Purification: The final product would require purification to remove any unreacted starting materials, non-deuterated Terfenadine, and other impurities. Techniques such as column chromatography or recrystallization would likely be used.

  • Characterization: Extensive analytical characterization is necessary to confirm the identity, purity, and extent of deuteration of the final product.

Quantitative Data and Characterization

As this compound is primarily a reference standard, its purity and isotopic enrichment are of utmost importance. The following table summarizes the key analytical data that would be expected for a synthesized batch of this compound.

ParameterExpected Value/Technique
Chemical Purity >98% (determined by HPLC-UV or LC-MS)
Isotopic Purity (d3) >99% (determined by Mass Spectrometry)
Molecular Weight C₃₂H₃₈D₃NO₂
Exact Mass (Varies based on specific deuteration pattern)
¹H NMR Consistent with the structure of Terfenadine, with reduced signal intensity or absence of signals at deuterated positions.
¹³C NMR Consistent with the structure of Terfenadine.
Mass Spectrum (MS) A molecular ion peak corresponding to the mass of this compound.

Signaling Pathways and Experimental Workflows

The primary application of this compound is within the workflow of bioanalytical method development and validation for the quantification of Terfenadine in biological samples.

Bioanalytical_Workflow Biological Sample (Plasma, Urine, etc.) Biological Sample (Plasma, Urine, etc.) Spiking with this compound (Internal Standard) Spiking with this compound (Internal Standard) Biological Sample (Plasma, Urine, etc.)->Spiking with this compound (Internal Standard) Sample Preparation (e.g., Protein Precipitation, LLE) Sample Preparation (e.g., Protein Precipitation, LLE) Spiking with this compound (Internal Standard)->Sample Preparation (e.g., Protein Precipitation, LLE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Protein Precipitation, LLE)->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing and Quantification->Pharmacokinetic Analysis

Caption: Bioanalytical workflow using this compound as an internal standard.

Conclusion

The synthesis of this compound is a crucial enabling step for the robust bioanalysis of Terfenadine. While detailed, publicly available protocols are scarce, the synthesis is understood to proceed via hydrogen-deuterium exchange reactions. The successful production of high-purity this compound requires careful control of reaction conditions and thorough analytical characterization to ensure its suitability as an internal standard. Further research and publication of detailed synthetic methods would be beneficial to the wider scientific community involved in drug metabolism and pharmacokinetic studies.

References

The Biological Activity of Deuterated Terfenadine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of terfenadine and explores the anticipated impact of deuteration on its pharmacokinetic and pharmacodynamic properties. Terfenadine, a second-generation antihistamine, was withdrawn from the market due to cardiotoxicity associated with the parent compound. Its active metabolite, fexofenadine, is a safe and effective antihistamine. The strategic replacement of hydrogen with deuterium atoms in drug molecules is a known strategy to favorably alter their metabolic profiles. This guide will delve into the known biological activities of terfenadine and fexofenadine, and, based on established principles of drug deuteration, project the potential effects on deuterated terfenadine analogs. Due to the proprietary nature of pharmaceutical research and development, specific quantitative data on deuterated terfenadine compounds is not extensively available in the public domain. This document, therefore, synthesizes existing knowledge to provide a robust theoretical framework.

Introduction to Terfenadine and the Rationale for Deuteration

Terfenadine is a selective peripheral H1 histamine receptor antagonist that was widely used for the treatment of allergic rhinitis.[1] It is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its pharmacologically active carboxylic acid metabolite, fexofenadine.[2][3] Fexofenadine is also a potent H1 receptor antagonist but, crucially, does not exhibit the cardiotoxic effects associated with terfenadine.[4]

The cardiotoxicity of terfenadine stems from its ability to block the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to a prolongation of the QT interval and potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[2][5][6] This toxicity is concentration-dependent and becomes a significant risk when the metabolism of terfenadine is inhibited, leading to elevated plasma concentrations of the parent drug.[6]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7] By strategically placing deuterium at sites of metabolism, the rate of metabolic conversion can be slowed, leading to:

  • Increased plasma exposure (AUC) and half-life of the parent drug.

  • Reduced formation of metabolites.

  • Potentially altered safety and efficacy profiles.

For terfenadine, deuteration presents a compelling strategy to potentially reduce the rate of its metabolism, thereby altering the pharmacokinetic profile and influencing its biological activity and safety.

Metabolic Pathways of Terfenadine

The primary metabolic pathway of terfenadine involves the oxidation of the tert-butyl methyl group to form hydroxymethylterfenadine, which is then further oxidized to the carboxylic acid metabolite, fexofenadine. A secondary N-dealkylation pathway also exists. CYP3A4 is the major enzyme responsible for the initial oxidative metabolism of terfenadine.[3] Studies have also indicated some involvement of CYP2D6 in the metabolism of terfenadine.[8]

Terfenadine Terfenadine Hydroxymethylterfenadine Hydroxymethylterfenadine Terfenadine->Hydroxymethylterfenadine CYP3A4 (major) CYP2D6 (minor) N_dealkylated_metabolite N-dealkylated Metabolite Terfenadine->N_dealkylated_metabolite CYP3A4 Fexofenadine Fexofenadine (Active Metabolite) Hydroxymethylterfenadine->Fexofenadine Oxidation

Figure 1. Metabolic pathway of terfenadine.

Quantitative Data on Biological Activity

While specific quantitative data for deuterated terfenadine is not publicly available, the following tables summarize the known data for terfenadine and fexofenadine. This information provides a baseline for predicting the effects of deuteration.

Table 1: Pharmacokinetic Parameters of Terfenadine and Fexofenadine (in humans)
ParameterTerfenadineFexofenadineReference(s)
Time to Peak (Tmax) ~1.3 hours1-3 hours[9][10]
Max Concentration (Cmax) ~1.54 ng/mL (single 120 mg dose)~142 ng/mL (single 60 mg dose)[9][10]
Area Under the Curve (AUC) Highly variableProportional to dose[9]
Elimination Half-life (t1/2) ~15.1 hours14 hours[4][9]
Oral Bioavailability Low and variable~33%[9]
Protein Binding ~70%60-70%[2][4]
Table 2: In Vitro Activity of Terfenadine and Fexofenadine
AssayTerfenadineFexofenadineReference(s)
hERG Channel Inhibition (IC50) ~204 nM>10 µM[5]
CYP3A4 Inhibition (IC50) ~23 µMNot a significant inhibitor[11]
CYP2D6 Inhibition (IC50) 14-27 µMNot a significant inhibitor
Histamine H1 Receptor Binding Potent antagonistPotent antagonist[1]

Anticipated Effects of Deuteration on Terfenadine's Biological Activity

Based on the principles of deuterated drugs, the following effects on the biological activity of deuterated terfenadine can be anticipated:

  • Pharmacokinetics: Deuteration at the metabolically active sites (e.g., the tert-butyl group) is expected to slow down the rate of metabolism by CYP3A4. This would likely lead to:

    • An increase in the plasma concentration (Cmax) and overall exposure (AUC) of the parent deuterated terfenadine.

    • A prolonged elimination half-life (t1/2) of the parent deuterated terfenadine.

    • A decrease in the rate of formation and potentially the overall exposure to the fexofenadine metabolite.

  • Pharmacodynamics and Safety:

    • Increased hERG Channel Blockade: A higher and more sustained plasma concentration of the parent deuterated terfenadine would likely result in a greater and more prolonged blockade of the hERG potassium channel, potentially increasing the risk of cardiotoxicity .

    • Antihistaminic Activity: The antihistaminic effect is primarily attributed to the fexofenadine metabolite. A reduced formation of fexofenadine could potentially lead to a diminished therapeutic effect , unless the parent deuterated terfenadine itself possesses significant H1 receptor antagonist activity in vivo.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of deuterated terfenadine are not available in the public literature. However, based on standard methodologies in drug metabolism and pharmacology, the following experimental workflows would be employed to characterize these compounds.

In Vitro Metabolic Stability Assay

This assay is crucial to determine the rate at which the deuterated compound is metabolized by liver enzymes.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Deuterated_Terfenadine Deuterated Terfenadine (Test Compound) Incubation Incubate at 37°C Deuterated_Terfenadine->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Data Analysis (Half-life, Intrinsic Clearance) LC_MS->Data_Analysis

Figure 2. Workflow for in vitro metabolic stability assay.

Methodology:

  • Preparation: A solution of the deuterated terfenadine compound is prepared. Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer. A solution of the cofactor NADPH is also prepared.

  • Incubation: The deuterated terfenadine and HLMs are pre-incubated at 37°C. The reaction is initiated by the addition of NADPH. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The reaction in each aliquot is stopped (quenched) with a solvent like acetonitrile. The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent deuterated terfenadine.

  • Data Analysis: The concentration of the deuterated terfenadine over time is plotted, and the in vitro half-life and intrinsic clearance are calculated.

hERG Channel Patch-Clamp Assay

This electrophysiology assay directly measures the inhibitory effect of the compound on the hERG potassium channel.

cluster_0 Cell Culture cluster_1 Electrophysiology cluster_2 Data Analysis Cells Cells Expressing hERG Channels (e.g., HEK293 cells) Patch_Clamp Whole-cell Patch Clamp Cells->Patch_Clamp Compound_Application Apply Deuterated Terfenadine (Increasing Concentrations) Patch_Clamp->Compound_Application Record_Current Record hERG Current Compound_Application->Record_Current Analysis Measure Current Inhibition Record_Current->Analysis IC50 Calculate IC50 Value Analysis->IC50

Figure 3. Workflow for hERG channel patch-clamp assay.

Methodology:

  • Cell Culture: A stable cell line, such as Human Embryonic Kidney (HEK293) cells, is genetically engineered to express the hERG potassium channel.

  • Electrophysiology: A single cell is selected, and a glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the cell's membrane potential and the measurement of ion channel currents.

  • Compound Application: A baseline hERG current is recorded. The deuterated terfenadine compound is then applied to the cell at increasing concentrations.

  • Data Analysis: The degree of inhibition of the hERG current at each concentration is measured. This data is used to generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50) value, which represents the potency of the compound as a hERG channel blocker.

Signaling Pathways

The primary signaling pathway for the antihistaminic effect of terfenadine's active metabolite, fexofenadine, involves the blockade of the histamine H1 receptor. Histamine, released from mast cells during an allergic response, binds to H1 receptors on various cells, leading to symptoms like itching, sneezing, and vasodilation. Fexofenadine competitively inhibits this binding.

Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE on Histamine Histamine Mast_Cell->Histamine Releases H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (e.g., Sneezing, Itching) H1_Receptor->Allergic_Symptoms Activates Deuterated_Fexofenadine Deuterated Fexofenadine (Active Metabolite) Deuterated_Fexofenadine->H1_Receptor Blocks

Figure 4. Histamine H1 receptor signaling and the action of deuterated fexofenadine.

Conclusion

The deuteration of terfenadine represents a fascinating case study in medicinal chemistry, highlighting the potential to modulate the pharmacokinetic and safety profile of a known drug. While specific experimental data on deuterated terfenadine analogs is not publicly available, a thorough understanding of terfenadine's metabolism and the principles of kinetic isotope effects allows for strong predictions about their biological activity. It is anticipated that deuteration would slow the metabolism of terfenadine, leading to increased exposure to the parent compound and a corresponding increase in the risk of cardiotoxicity. This would likely overshadow any potential benefits of altered pharmacokinetics. The development of fexofenadine, the non-cardiotoxic active metabolite, has largely rendered the pursuit of a safer deuterated terfenadine a less viable therapeutic strategy. Future research in this area would require a careful balancing of metabolic stability and the inherent toxicities of the parent molecule.

References

The Role of Terfenadine-d3 in the Study of Histamine H1 Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Terfenadine and its deuterated isotopologue, Terfenadine-d3, in the context of histamine H1 receptor antagonism research. Terfenadine, a second-generation antihistamine, acts as a potent and selective antagonist of the histamine H1 receptor. While its clinical use has been discontinued due to off-target cardiac effects, it remains a valuable tool in preclinical research. This guide details the mechanism of action of Terfenadine, the critical role of this compound as an internal standard in pharmacokinetic and metabolic studies, and provides comprehensive experimental protocols for key assays in histamine H1 receptor research. Quantitative pharmacological data are presented in structured tables, and key cellular signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the application of these compounds in drug discovery and development.

Introduction: Terfenadine and the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses. Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as itching, vasodilation, and bronchial constriction. Antagonists of the H1 receptor, commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions.

Terfenadine is a potent and selective antagonist of the histamine H1 receptor[1][2]. It effectively competes with histamine for binding to the H1 receptor, thereby preventing its activation and downstream signaling[3]. Terfenadine is a prodrug, meaning it is metabolized in the body to its active form, fexofenadine[3]. This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP3A4[4][5]. Due to interactions with this enzyme and the potential for cardiac side effects (QT prolongation) at high concentrations, Terfenadine has been largely replaced in clinical practice by its active metabolite, fexofenadine[6]. However, its well-characterized pharmacology makes it a valuable research tool.

The Role of this compound: A Stable Isotope-Labeled Standard

In the study of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools[7][8][9]. This compound is a deuterated version of Terfenadine, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling does not significantly alter the compound's chemical properties or its interaction with the histamine H1 receptor. Its primary and critical role is as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS)[7][10].

The use of a stable isotope-labeled internal standard like this compound allows for highly accurate and precise quantification of Terfenadine in biological samples (e.g., plasma, urine)[7]. Because this compound is chemically identical to Terfenadine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the mass difference, it can be distinguished from the unlabeled drug, enabling ratiometric analysis that corrects for variations in sample preparation and instrument response.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Terfenadine. Data for this compound's direct receptor interaction is not available as it is primarily used as an analytical standard.

Table 1: In Vitro Pharmacology of Terfenadine

ParameterReceptor/ChannelSpecies/SystemValueReference
IC50 KV11.1 (hERG)-204 nM[1]
IC50 Kir6 (KATP)-1.2 µM[1]
IC50 Delayed Rectifier K+ Current (IKr)Guinea Pig Ventricular Myocytes50 nM[1]
Ki (Binding Affinity) Histamine H1 ReceptorHumanData not consistently available in searches
pA2 (Functional Antagonism) Histamine H1 ReceptorVariousData not consistently available in searches

Table 2: Pharmacokinetic Parameters of Terfenadine in Humans (Single Oral Dose)

ParameterValueUnitConditionsReference
Tmax (Time to Peak Plasma Concentration) 1.3hours120 mg single dose[11]
Cmax (Peak Plasma Concentration) 1.54ng/mL120 mg single dose[11]
t1/2 (Elimination Half-life) 15.1hours120 mg single dose[11]
Cl/F (Apparent Oral Clearance) 4.42 x 103L/hr120 mg single dose, population mean[11]
Vd/F (Apparent Volume of Distribution) 89.8 x 103L120 mg single dose, population mean[11]

Note: Pharmacokinetic parameters for Terfenadine can be highly variable due to extensive first-pass metabolism.

Key Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor by histamine initiates a well-defined signaling cascade within the cell. This pathway is central to the physiological effects of histamine and is the primary target of H1 receptor antagonists like Terfenadine.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates substrates leading to Terfenadine Terfenadine Terfenadine->H1R Antagonizes

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow: Pharmacokinetic Analysis using this compound

This workflow illustrates the use of this compound as an internal standard for the quantification of Terfenadine in a biological sample using LC-MS.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with known concentration of This compound BiologicalSample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS PeakIntegration Peak Area Integration (Terfenadine & this compound) MS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Terfenadine / this compound) PeakIntegration->RatioCalculation Concentration Determine Terfenadine Concentration from Calibration Curve RatioCalculation->Concentration

Caption: Pharmacokinetic Analysis Workflow.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Terfenadine) for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Pyrilamine (a potent H1 antagonist).

  • Test compound (e.g., Terfenadine).

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add a known concentration of [3H]-Pyrilamine (typically at or below its Kd).

  • Non-specific Binding: To designated wells, add [3H]-Pyrilamine and a high concentration of the non-specific binding control.

  • Competitive Binding: To the remaining wells, add [3H]-Pyrilamine and serial dilutions of the test compound (Terfenadine).

  • Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol describes a functional assay to measure the ability of an antagonist (e.g., Terfenadine) to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.

Objective: To determine the potency of an antagonist in inhibiting the H1 receptor-mediated intracellular calcium increase.

Materials:

  • Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine (agonist).

  • Test compound (e.g., Terfenadine).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

  • Pluronic F-127.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling for compound addition.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into the microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to aid in dye solubilization.

    • Remove the cell culture medium and add the dye loading solution to the cells.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Pre-incubation: Add serial dilutions of the test compound (Terfenadine) or vehicle control to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and begin kinetic reading of the baseline fluorescence.

    • After establishing a stable baseline, add a pre-determined concentration of histamine (typically the EC80) to all wells to stimulate the cells.

    • Continue to record the fluorescence intensity over time to capture the calcium mobilization.

  • Data Analysis:

    • The increase in fluorescence intensity upon histamine stimulation corresponds to the increase in intracellular calcium.

    • Determine the magnitude of the calcium response (e.g., peak fluorescence or area under the curve) for each well.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration.

    • Determine the IC50 of the antagonist from the resulting dose-response curve.

Conclusion

Terfenadine remains a significant pharmacological tool for the in vitro and in vivo investigation of histamine H1 receptor antagonism. Its deuterated analog, this compound, serves a crucial, albeit different, role as a stable isotope-labeled internal standard, enabling precise and accurate quantification of Terfenadine in complex biological matrices. This is fundamental for robust pharmacokinetic and metabolism studies. A thorough understanding of the distinct applications of both Terfenadine and this compound, coupled with the appropriate experimental methodologies, is essential for researchers in the field of antihistamine drug discovery and development. The data and protocols provided in this guide offer a comprehensive resource for the scientific community engaged in this area of research.

References

An In-depth Technical Guide to the Core Differences Between Terfenadine and Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between Terfenadine and its deuterated analog, Terfenadine-d3. The document delves into their structural differences, metabolic pathways, and the resulting pharmacokinetic implications, offering valuable insights for researchers in drug development and metabolism.

Introduction: The Significance of Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle atomic substitution can have profound effects on a drug molecule's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[1] By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to slow down the rate of metabolic reactions, thereby altering the pharmacokinetic profile of a drug.[2] This approach, often termed "metabolic switching," can lead to an increased half-life, enhanced bioavailability, and a potential reduction in the formation of toxic metabolites.[3] this compound serves as a classic example of a deuterated analog used primarily as an internal standard in bioanalytical assays due to its mass shift and similar chemical properties to the parent drug.

Structural and Physicochemical Properties

The foundational difference between Terfenadine and this compound lies in their isotopic composition. This compound is a synthetically modified version of Terfenadine where three hydrogen atoms on the t-butyl group have been replaced with deuterium atoms.

PropertyTerfenadineThis compoundReference
Molecular Formula C₃₂H₄₁NO₂C₃₂H₃₈D₃NO₂[4]
Molar Mass ~471.7 g/mol ~474.7 g/mol [4]
Chemical Structure α-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanolα-[4-(1,1-dimethylethyl-d3)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol[4]

The introduction of deuterium atoms results in a predictable increase in the molecular weight of this compound, which is the basis for its use as an internal standard in mass spectrometry-based bioanalysis. Other physicochemical properties such as pKa, logP, and solubility are generally considered to be very similar between the two compounds and are not expected to significantly influence their pharmacological activity directly.

Metabolic Pathways and the Kinetic Isotope Effect

Terfenadine undergoes extensive and rapid first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[5][6] This metabolic process is crucial as Terfenadine itself is a pro-drug and is converted to its pharmacologically active metabolite, fexofenadine.[4] However, unmetabolized Terfenadine is known to be cardiotoxic, as it can block the hERG potassium channel, leading to potentially fatal cardiac arrhythmias.[7]

The primary metabolic pathway involves the oxidation of the t-butyl group, a reaction that is a rate-limiting step in its clearance.

Terfenadine_Metabolism Terfenadine Terfenadine Azacyclonol Azacyclonol Terfenadine->Azacyclonol CYP3A4 Terfenadine_Alcohol Terfenadine Alcohol Terfenadine->Terfenadine_Alcohol CYP3A4 Fexofenadine Fexofenadine (Active Metabolite) Terfenadine_Alcohol->Fexofenadine Oxidation Terfenadine_Alcohol->Azacyclonol Terfenadine_Acid Terfenadine Acid Terfenadine_Alcohol->Terfenadine_Acid CYP3A4

Fig. 1: Terfenadine Metabolic Pathway

The deuteration of the t-butyl group in this compound directly impacts this key metabolic step. The stronger C-D bond is more resistant to cleavage by CYP3A4 compared to the C-H bond. This resistance leads to a slower rate of metabolism for this compound, a direct consequence of the kinetic isotope effect.

Pharmacokinetic Profiles: A Comparative Overview

The use of this compound as an internal standard in pharmacokinetic studies underscores the subtle yet significant differences in its behavior in biological systems.[8]

ParameterTerfenadineThis compound (Expected)Rationale
Rate of Metabolism HighLowerKinetic Isotope Effect slows C-D bond cleavage by CYP3A4.[1]
Plasma Half-life (t½) Short (as parent drug)LongerSlower metabolism leads to prolonged presence in circulation.
Clearance (CL) HighLowerReduced metabolic rate decreases the rate of elimination.
Bioavailability (F) Low (as parent drug)Potentially HigherSlower first-pass metabolism could lead to more parent drug reaching systemic circulation.

It is important to note that while these differences are predicted based on well-established scientific principles, the magnitude of the kinetic isotope effect in vivo can be complex and is not always predictable without direct experimental comparison.[2]

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for comparing the metabolic stability of Terfenadine and this compound in human liver microsomes.

Objective: To determine the rate of disappearance of Terfenadine and this compound when incubated with human liver microsomes.

Materials:

  • Terfenadine and this compound stock solutions (e.g., 1 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (e.g., a structurally unrelated compound)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures in duplicate or triplicate for each compound and time point.

  • To a microcentrifuge tube, add phosphate buffer, HLM, and the test compound (Terfenadine or this compound) to achieve a final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining parent compound at each time point.

  • Calculate the percentage of parent compound remaining over time and determine the in vitro half-life (t½).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Mixture Prepare Incubation Mixture (Buffer, HLM, Test Compound) Pre_Incubate Pre-incubate at 37°C Prep_Mixture->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench with ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate % Remaining and t½ Analyze->Calculate

Fig. 2: In Vitro Metabolic Stability Workflow
LC-MS/MS Bioanalytical Method

This protocol describes a general method for the simultaneous quantification of Terfenadine and this compound in a biological matrix (e.g., plasma).

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Terfenadine, using this compound as the internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Terfenadine: Q1 (e.g., m/z 472.3) -> Q3 (e.g., m/z 436.3)

    • This compound (IS): Q1 (e.g., m/z 475.3) -> Q3 (e.g., m/z 439.3)

Sample Preparation (Example using Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard).

  • Vortex to mix and precipitate proteins.

  • Centrifuge at high speed.

  • Transfer the supernatant to a clean plate or vial for injection onto the LC-MS/MS system.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS_ACN Add Acetonitrile with This compound (IS) Plasma_Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantify Terfenadine using This compound as IS Detect->Quantify

Fig. 3: LC-MS/MS Bioanalytical Workflow

Conclusion

The primary distinction between Terfenadine and this compound is the isotopic substitution of hydrogen with deuterium at a key metabolic site. This modification is expected to significantly slow down the rate of metabolism of this compound due to the kinetic isotope effect. While this makes this compound an ideal internal standard for bioanalytical methods, it also highlights the potential of deuteration as a strategy to modulate the pharmacokinetic properties of drugs. For researchers and drug development professionals, understanding these core differences is essential for the accurate interpretation of bioanalytical data and for exploring the therapeutic potential of deuterated compounds. Further direct comparative studies would be beneficial to precisely quantify the impact of deuteration on the pharmacokinetics of Terfenadine.

References

Methodological & Application

Application Note: High-Throughput Quantification of Terfenadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of terfenadine in human plasma. The method utilizes a stable isotope-labeled internal standard, Terfenadine-d3, to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample cleanup, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and drug monitoring in a research setting.

Introduction

Terfenadine is a second-generation antihistamine that was widely used for the treatment of allergic conditions. It is a prodrug that is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its active metabolite, fexofenadine.[1][2] Due to potential cardiac side effects at high concentrations, the parent drug is no longer widely marketed, but it remains a valuable tool in drug metabolism and pharmacokinetic research as a model compound.[3] Accurate and reliable quantification of terfenadine in biological matrices is crucial for these studies. This application note describes a detailed protocol for the determination of terfenadine in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Terfenadine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (≥99% purity)

  • Human plasma (K2-EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve terfenadine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the terfenadine primary stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of human plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.6-5.0 min: Return to 5% B and equilibrate

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Terfenadine472.3436.325
This compound475.3439.325

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of terfenadine in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in instrument response, leading to high accuracy and precision.

Quantitative Data Summary
ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 85%

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) is_add Add this compound (IS) plasma->is_add Spike spe Solid-Phase Extraction (SPE) is_add->spe Load elute Elution spe->elute Wash dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation (C18 Column) dry_recon->lc Inject ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of terfenadine.

Terfenadine Metabolism Pathway

Terfenadine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver and intestines. The major metabolic pathway involves the oxidation of the tert-butyl group to form the active metabolite, fexofenadine.

metabolism Terfenadine Terfenadine Fexofenadine Fexofenadine (Active Metabolite) Terfenadine->Fexofenadine Oxidation CYP3A4 CYP3A4 CYP3A4->Terfenadine Catalyzes

Caption: Metabolic pathway of terfenadine to fexofenadine.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of terfenadine in human plasma. The method is sensitive, accurate, and precise, making it a valuable tool for pharmacokinetic and drug metabolism studies involving terfenadine. The detailed protocol and workflows provided in this application note can be readily implemented in a research laboratory setting.

References

Application Note: High-Throughput Quantification of Terfenadine in Human Plasma using Terfenadine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of terfenadine in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Terfenadine-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation technique, making it suitable for high-throughput bioanalytical workflows. This method is ideal for pharmacokinetic studies and drug monitoring in research and drug development settings.

Introduction

Terfenadine is a second-generation antihistamine that, despite being largely replaced in clinical use by its active metabolite fexofenadine, remains a critical compound for in-vitro and pre-clinical research, particularly in studies of drug metabolism and safety pharmacology. Accurate quantification of terfenadine in biological matrices like plasma is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a comprehensive protocol for the extraction and analysis of terfenadine from human plasma, validated to meet the rigorous standards of bioanalytical method development.

Experimental Protocols

Materials and Reagents
  • Terfenadine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid

  • Ammonium Formate

  • Ultrapure Water

  • Drug-free Human Plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well collection plates

  • Microcentrifuge tubes

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge (capable of handling 96-well plates or microcentrifuge tubes)

  • Calibrated Pipettes

Preparation of Stock and Working Solutions
  • Terfenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Terfenadine reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in methanol to achieve a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Terfenadine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes or a 96-well plate.

  • Add 20 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples (which receive 20 µL of diluent).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each well to precipitate the plasma proteins.[1][2]

  • Seal the plate and vortex mix vigorously for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions, and re-equilibrate.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Terfenadine: 472.3 > 436.3 This compound: 475.3 > 439.3
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation

The performance of this method has been evaluated based on established bioanalytical method validation guidelines.[3] The following tables summarize the expected quantitative performance.

Table 1: Calibration Curve and Linearity

ParameterResult
Linear Range 0.1 - 50 ng/mL
Correlation Coeff. (r²) > 0.995
Regression Model Linear, 1/x² weighting

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ0.1< 15%< 15%± 20%
Low0.3< 10%< 10%± 15%
Mid1.5< 10%< 10%± 15%
High3.5< 10%< 10%± 15%

Data adapted from similar validated methods.[4]

Table 3: Recovery and Matrix Effect

ParameterTerfenadineThis compound
Extraction Recovery > 85%> 85%
Matrix Factor 0.95 - 1.050.95 - 1.05
IS-Normalized MF 0.98 - 1.02N/A

Expected recovery is high and matrix effects are minimal and compensated for by the internal standard.[5][6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of Terfenadine in plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is vortex1 3. Vortex add_is->vortex1 ppt 4. Add Acetonitrile (300 µL) vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject chroma 9. Chromatographic Separation inject->chroma ms 10. Mass Spectrometric Detection (MRM) chroma->ms integrate 11. Peak Integration ms->integrate ratio 12. Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify 13. Quantify using Calibration Curve ratio->quantify

Caption: Workflow for Terfenadine analysis in plasma.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of terfenadine in human plasma. The simple protein precipitation sample preparation protocol and the robustness of the analytical method make it well-suited for routine use in a bioanalytical laboratory setting, supporting pharmacokinetic and other research studies requiring accurate determination of terfenadine concentrations.

References

Application of Terfenadine-d3 in pharmacokinetic and metabolism studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a second-generation antihistamine, is a prodrug that undergoes extensive first-pass metabolism to its pharmacologically active metabolite, fexofenadine.[1][2] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP2D6.[3][4][5] Due to its rapid and extensive metabolism, plasma concentrations of the parent drug are often very low, posing a challenge for pharmacokinetic analysis.[6] Terfenadine-d3, a stable isotope-labeled version of terfenadine, serves as an invaluable tool in overcoming these challenges, acting as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Its use significantly improves the accuracy, precision, and reliability of pharmacokinetic and metabolism studies.[9][10][11]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and metabolism studies of terfenadine.

Key Applications

  • Internal Standard in Bioanalytical Methods: this compound is the gold standard internal standard for the quantification of terfenadine in biological matrices such as plasma and serum.[7] Its chemical and physical properties are nearly identical to terfenadine, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling accurate correction for matrix effects and variations in instrument response.[10][12]

  • Pharmacokinetic (PK) Studies: Accurate and precise quantification of terfenadine is crucial for determining its pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME). The use of this compound as an internal standard allows for the reliable determination of these parameters even at the low concentrations at which terfenadine is typically found in plasma.[6]

  • Metabolism Studies: By using this compound, researchers can accurately trace the metabolic fate of terfenadine and quantify the formation of its metabolites, most notably fexofenadine.[3][5] This is critical for understanding the drug's biotransformation and identifying potential drug-drug interactions that may inhibit its metabolism.

  • Drug-Drug Interaction (DDI) Studies: Co-administration of drugs that inhibit CYP3A4 can lead to dangerously high plasma concentrations of unmetabolized terfenadine, which has been associated with cardiotoxicity (QT prolongation).[2][13] Studies utilizing this compound can precisely measure the impact of co-administered drugs on terfenadine's metabolism, providing crucial safety information.

Data Presentation

Table 1: Pharmacokinetic Parameters of Terfenadine in Healthy Adults
ParameterValueReference
Time to Peak Concentration (Tmax) 1.3 hr[6]
Peak Plasma Concentration (Cmax) 1.54 ng/mL[6]
Elimination Half-life (t1/2) 15.1 hr[6]
Apparent Volume of Distribution (Vd/F) 119.2 x 10³ L[6]
Apparent Total Clearance (CL/F) 5.48 x 10³ L/hr[6]
Metabolite to Parent Drug Ratio (M1/Terfenadine) >100 fold[6]

M1 refers to the carboxylic acid metabolite, fexofenadine.

Table 2: Validation Parameters for a Typical LC-MS/MS Method for Terfenadine Quantification using this compound
ParameterValueReference
Linear Range 0.1 - 5.0 ng/mL[7]
Lower Limit of Quantification (LLOQ) 100 pg/mL[7]
Between-Run Precision (RSD) 2.6 - 6.0%[7]
Between-Run Accuracy (RE) -2.0 to +2.2%[7]
Within-Run Precision (RSD) 1.0 - 5.9%[7]
Within-Run Accuracy (RE) +1.7 to +6.3%[7]
Recovery >85%[14]

RSD: Relative Standard Deviation; RE: Relative Error

Experimental Protocols

Protocol 1: Quantification of Terfenadine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the extraction and analysis of terfenadine from human plasma.

1. Materials and Reagents:

  • Human plasma (with anticoagulant)

  • Terfenadine analytical standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of terfenadine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of terfenadine by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 50 ng/mL).

  • Prepare a working internal standard solution of this compound in methanol at a fixed concentration (e.g., 10 ng/mL).

  • Prepare calibration standards by spiking blank human plasma with the appropriate terfenadine working standard solutions.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial for analysis.

4. LC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate terfenadine from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Terfenadine: e.g., m/z 472.3 → 436.3

    • This compound: e.g., m/z 475.3 → 439.3

  • Note: Specific MRM transitions and collision energies should be optimized for the instrument used.

5. Data Analysis:

  • Integrate the peak areas for both terfenadine and this compound.

  • Calculate the peak area ratio (terfenadine/Terfenadine-d3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of terfenadine in the unknown samples and QCs from the calibration curve.

Visualizations

Terfenadine_Metabolism_Pathway Terfenadine Terfenadine CYP3A4 CYP3A4 (Major Pathway) Terfenadine->CYP3A4 Metabolism CYP2D6 CYP2D6 (Minor Pathway) Terfenadine->CYP2D6 Metabolism Toxicity Increased Cardiotoxicity (hERG channel blockade) Terfenadine->Toxicity High Plasma Concentrations Fexofenadine Fexofenadine (Active Metabolite) CYP3A4->Fexofenadine CYP2D6->Fexofenadine Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Erythromycin) Inhibitors->CYP3A4 Inhibition

Caption: Metabolic pathway of terfenadine to its active metabolite fexofenadine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Terfenadine Calibrate->Quantify

Caption: Experimental workflow for the quantification of terfenadine in plasma.

Conclusion

This compound is an essential tool for the accurate and reliable conduct of pharmacokinetic and metabolism studies of terfenadine. Its use as an internal standard in LC-MS/MS methods allows for precise quantification, which is critical for understanding the drug's disposition and for assessing potential drug-drug interactions. The protocols and data presented here provide a framework for researchers to develop and validate robust bioanalytical methods for their specific study needs.

References

Application Notes & Protocols for Bioanalysis Sample Preparation Using Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accuracy and reliability of bioanalytical data are fundamentally dependent on the sample preparation process. This document provides detailed application notes and protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantification of analytes in biological matrices. These protocols incorporate the use of Terfenadine-d3, a stable isotope-labeled internal standard (SIL-IS), which is crucial for correcting variability during sample processing and analysis.[1][2][3] The selection of an appropriate technique is critical and depends on factors such as the complexity of the biological matrix, the required level of cleanliness, and desired throughput.[4][5]

Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential.[1] this compound is a deuterated form of Terfenadine. As a SIL-IS, it is the preferred choice because it shares nearly identical physicochemical properties with the analyte (Terfenadine), ensuring it behaves similarly during extraction, chromatography, and ionization.[2][3] This similarity allows it to effectively compensate for variations in sample recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[1][2] The IS is added at a known, constant concentration to all samples, including calibration standards and quality controls, before any processing steps.[3]

Overview of Sample Preparation Techniques

Sample preparation is a critical step to remove interfering components like proteins, salts, and lipids from the biological matrix, which can otherwise cause matrix effects and compromise the analysis.[5][6] The three most common techniques are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

  • Protein Precipitation (PPT): This is the simplest and fastest method, often used for high-throughput screening. It involves adding a water-miscible organic solvent (like acetonitrile or methanol) or an acid to the sample to denature and precipitate the majority of proteins.[6][7][8] While quick, it provides the least clean extract, as many endogenous components may remain in the supernatant.[9]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10][11] By adjusting the pH of the aqueous phase, the analyte can be made neutral to preferentially partition into the organic layer, leaving many interferences behind.[11] LLE provides a cleaner sample than PPT but is more labor-intensive and uses larger volumes of organic solvents.[9]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can yield very clean extracts.[5][12] It operates like a form of digital chromatography, where the analyte is retained on a solid sorbent while interferences are washed away.[12] The analyte is then eluted with a small volume of a different solvent. SPE is excellent for concentrating analytes and can be automated, though it often requires more extensive method development.[13][14]

Quantitative Data and Performance Comparison

The choice of extraction method directly impacts key bioanalytical parameters such as recovery, linearity, and the lower limit of quantification (LLOQ). The following table summarizes performance data for Terfenadine analysis using different preparation techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Source
Analyte Recovery Generally lower and more variable. Often sufficient for robust methods.52-95.4% reported for fexofenadine (a terfenadine metabolite). 88.62% - 91.67% reported for terfenadine.>85% reported for terfenadine and its metabolite using Oasis MCX sorbent.[9][15][16]
Matrix Effect Highest potential for matrix effects due to minimal cleanup.Moderate matrix effects. Cleaner than PPT.Lowest matrix effects due to high selectivity and efficient removal of interferences.[9][14]
Linear Range Method Dependent0.1 - 5.0 ng/mL10.0 - 84.2 ng/mL (terfenadine); 8.2 - 500 ng/mL (metabolite)[13][17]
LLOQ Method DependentDown to 100 pg/mL0.5 ng/mL[15][17]
Throughput HighLow to MediumMedium to High (with automation)[7][9][14]
Cost & Complexity Low & SimpleLow Cost, Moderate ComplexityHigh Cost, High Complexity[6][9]

Experimental Workflows and Decision Logic

A typical bioanalytical workflow involves several key stages, from sample collection to final data analysis. The choice of the specific sample preparation technique is a critical decision point.

Bioanalysis_Workflow General Bioanalytical Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_post Analytical Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound (IS) at a fixed concentration Sample->Add_IS Prep Extraction Step (PPT, LLE, or SPE) Add_IS->Prep Evap Evaporate & Reconstitute in mobile phase Prep->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Caption: A generalized workflow for bioanalytical sample preparation and analysis.

Choosing the right technique depends on the specific goals of the analysis. The following flowchart provides a decision-making framework.

Decision_Tree Decision Tree for Method Selection Start What is the primary goal? High_Throughput High Throughput? (e.g., early discovery) Start->High_Throughput Speed High_Purity Highest Purity Needed? (e.g., regulated bioanalysis) Start->High_Purity Purity Balance Balance of Speed & Purity? Start->Balance Balance Use_PPT Use Protein Precipitation (PPT) High_Throughput->Use_PPT Simple, fast, cost-effective Use_SPE Use Solid-Phase Extraction (SPE) High_Purity->Use_SPE Highly selective, cleanest extracts, ideal for low detection limits Use_LLE Consider Liquid-Liquid Extraction (LLE) Balance->Use_LLE Good cleanup, effective for many applications, moderate throughput

Caption: A flowchart to guide the selection of a sample preparation technique.

Detailed Experimental Protocols

Note: Always optimize solvent volumes and specific reagents based on your particular matrix, analyte concentration, and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT)

This protocol is a simple and fast method suitable for high-throughput analysis.[6][7]

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to the sample.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (a 1:3 or 1:4 sample-to-solvent ratio is common).[8][18]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[9]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Vortex briefly and inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract than PPT and is effective for removing many interferences.[9][10]

  • Sample Aliquoting: Pipette 250 µL of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a basic solution (e.g., 2 M Sodium Hydroxide) to the plasma to deprotonate Terfenadine, making it more soluble in organic solvents.[16] Vortex briefly.

  • Extraction Solvent Addition: Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, or a mixture like dichloromethane:diethyl ether).[9][16] The choice of solvent depends on the analyte's polarity.[11]

  • Extraction: Cap the tube and vortex vigorously for 2-5 minutes. Alternatively, use a mechanical shaker.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube. Be precise to avoid aspirating any of the aqueous layer.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Vortex and inject the sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers the highest level of sample cleanup and selectivity.[13][14] This example uses a mixed-mode cation exchange (MCX) cartridge, which is effective for basic compounds like Terfenadine.[15]

  • Sample Pre-treatment:

    • Pipette 250 µL of the plasma sample into a tube.

    • Add 25 µL of this compound working solution.

    • Add 250 µL of an acidic solution (e.g., 4% phosphoric acid in water) to ensure the analyte is charged for retention on the cation exchange sorbent. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the Oasis MCX µElution plate/cartridge by passing 200 µL of methanol through the sorbent.[15]

  • Equilibration: Equilibrate the cartridge by passing 200 µL of water through it.[15] Do not let the sorbent go dry.

  • Sample Loading: Load the entire pre-treated sample onto the cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 drop per second).

  • Washing:

    • Wash 1: Pass 200 µL of 0.1 N HCl in water to remove acidic and neutral interferences.[15]

    • Wash 2: Pass 200 µL of methanol to remove non-polar, neutral interferences.[15]

  • Elution: Elute the analyte and internal standard by adding two aliquots of 25-50 µL of the elution solvent (e.g., 5% ammonium hydroxide in a 40:60 acetonitrile/isopropanol mixture).[15] Collect the eluate in a clean collection plate or tube.

  • Post-Elution Processing: Dilute the eluent with 50 µL of water to reduce the organic content before injection.[15] Evaporation and reconstitution are typically not needed if using µElution plates due to the small elution volume.

  • Analysis: Inject the final eluate into the LC-MS/MS system.

References

Application Notes and Protocols for the Use of Terfenadine-d3 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a histamine H1 receptor antagonist, has been identified in high-throughput screening (HTS) campaigns as a hit for various biological targets, including antimicrobial activity against Staphylococcus aureus and inhibition of the Hepatitis C Virus (HCV) E2-CD81 receptor interaction.[1][2][3] Its deuterated analog, Terfenadine-d3, serves as a critical tool in the subsequent stages of drug discovery and development, primarily as an internal standard for analytical methods. This document provides detailed application notes and protocols for the effective use of this compound in workflows associated with HTS.

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate and precise quantification of terfenadine and its analogs.[4] The stable isotope label provides a distinct mass shift, allowing for clear differentiation from the unlabeled parent compound.[4] This is crucial for pharmacokinetic studies, metabolic stability assays, and dose-response curve generation during hit-to-lead optimization.

Key Applications

  • Internal Standard in Quantitative Bioanalysis: this compound is an ideal internal standard for LC-MS/MS-based quantification of terfenadine in complex biological matrices such as plasma, serum, and tissue homogenates.[4]

  • Metabolic Stability Assays: It can be used to normalize for variations in sample processing and instrument response when assessing the metabolic stability of terfenadine or its derivatives in liver microsomes or other metabolic systems.

  • Pharmacokinetic (PK) Studies: In preclinical PK studies, this compound enables accurate determination of the concentration-time profile of terfenadine.[5]

  • Mechanism of Action Studies: While the parent compound, terfenadine, is used to study biological pathways, this compound is essential for the analytical validation of such experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for Terfenadine and its deuterated analog, which are essential for designing and interpreting HTS and follow-up assays.

ParameterValueCompoundSignificance in HTSReference
Molecular Weight 471.67 g/mol TerfenadineBaseline for hit characterization.[4]
Molecular Weight 474.69 g/mol This compoundMass difference enables use as an internal standard.[4]
Mass Shift (vs. Terfenadine) +3.6 DaThis compoundAllows for clear differentiation in mass spectrometry.[4]
Purity >99%This compoundEnsures minimal interference in sensitive analytical assays.[4]
hERG IC50 204 nMTerfenadineCritical off-target activity to assess for cardiovascular risk.[6]
IKr IC50 (rapidly activating) 1.5 nM and 50 nMTerfenadineIndicates potent blockade of a key cardiac potassium channel.[6]
CD81-LEL–HCV-E2 Inhibition 27% at 50 µMTerfenadineRepresents a moderate hit in an antiviral screening assay.[3]

Experimental Protocols

Protocol 1: Quantification of Terfenadine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of terfenadine in a biological matrix (e.g., plasma) following an HTS follow-up experiment.

Materials:

  • Terfenadine

  • This compound (Internal Standard, IS)

  • Biological matrix (e.g., human plasma)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Terfenadine (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 ACN:water.

    • Serially dilute the Terfenadine stock solution to prepare calibration standards and QCs in the biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of the Protein Precipitation Solution containing the this compound internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transition for Terfenadine: Q1 (472.3 m/z) -> Q3 (e.g., 436.3 m/z)

      • MRM Transition for this compound: Q1 (475.7 m/z) -> Q3 (e.g., 438.4 m/z)[4]

  • Data Analysis:

    • Integrate the peak areas for both Terfenadine and this compound.

    • Calculate the peak area ratio (Terfenadine/Terfenadine-d3).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Terfenadine in the unknown samples from the calibration curve.

Visualizations

HTS_Workflow_with_Terfenadine_d3 cluster_0 High-Throughput Screening cluster_1 Hit-to-Lead & ADME-Tox cluster_2 Data Analysis & Decision HTS Primary Screen (e.g., Antimicrobial Assay) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Dose_Response Dose-Response Curves Hit_Confirmation->Dose_Response PK_Studies Pharmacokinetic (PK) Studies Dose_Response->PK_Studies Promising Hits Metabolic_Stability Metabolic Stability Assay Dose_Response->Metabolic_Stability Promising Hits LC_MS LC-MS/MS Analysis PK_Studies->LC_MS Metabolic_Stability->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis Terfenadine_d3 This compound (Internal Standard) Terfenadine_d3->LC_MS Decision Lead Candidate Selection Data_Analysis->Decision

Caption: Workflow illustrating the use of this compound in HTS follow-up studies.

Terfenadine_Signaling_Pathway cluster_H1R Histamine H1 Receptor Pathway cluster_STAT3 STAT3 Signaling Pathway (in Cancer Cells) Terfenadine Terfenadine H1R Histamine H1 Receptor Terfenadine->H1R Antagonist JAK2 JAK2 Terfenadine->JAK2 Inhibits Phosphorylation G_Protein Gq/11 H1R->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response STAT3 STAT3 JAK2->STAT3 STAT3_P p-STAT3 STAT3->STAT3_P Gene_Expression Gene Expression (e.g., Cyclins, Survivin) STAT3_P->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Simplified signaling pathways affected by Terfenadine.

Conclusion

This compound is a vital tool for researchers and scientists engaged in drug discovery, particularly in the validation and characterization of hits emerging from HTS campaigns that are structurally related to terfenadine. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for critical decision-making in hit-to-lead and lead optimization phases. The protocols and information provided herein offer a framework for the effective integration of this compound into these advanced research workflows.

References

Application Note: Quantitative Analysis of Fexofenadine in Human Plasma using a Validated LC-MS/MS Method with Terfenadine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fexofenadine in human plasma. The method utilizes Terfenadine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and bioequivalence trials.

Introduction

Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. It is the major active metabolite of terfenadine. Accurate and reliable quantification of fexofenadine in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. This application note provides a detailed protocol for the quantitative determination of fexofenadine in human plasma.

Experimental

Materials and Reagents
  • Fexofenadine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions
  • Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Analytical Protocol

Sample Preparation
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). The acetonitrile will precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is Add 200 µL this compound in Acetonitrile plasma->is vortex Vortex Mix (30 seconds) is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fexofenadine502.2466.225
This compound475.3436.325

Method Validation Summary

The analytical method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Fexofenadine1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery

QC LevelNominal Conc. (ng/mL)Recovery (%)
Low3> 85
Medium100> 85
High800> 85

Table 4: Stability

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temperature)6 hours90 - 110
Auto-sampler (4°C)24 hours90 - 110
Freeze-thaw Cycles (from -80°C to Room Temperature)3 cycles90 - 110
Long-term Storage (-80°C)30 days90 - 110

Note: The quantitative data presented in the tables are representative of typical performance for a validated bioanalytical method and are compiled from various sources. Actual results may vary between laboratories.

Logical Relationship Diagram

G cluster_logic Analyte-Internal Standard Relationship Analyte Fexofenadine (Analyte) Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Quant Quantification Ratio->Quant

Logical relationship for quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of fexofenadine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of pharmacokinetic and bioequivalence studies. The simple protein precipitation sample preparation allows for a high-throughput workflow.

Application Note: Terfenadine-d3 for Mass Spectrometry Imaging in Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terfenadine, a non-sedating antihistamine, undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process converts the prodrug terfenadine into its pharmacologically active metabolite, fexofenadine.[1][2][3] Understanding the spatial distribution of terfenadine and its metabolites within different tissues is crucial for comprehending its pharmacokinetics and potential for drug-drug interactions. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that enables the visualization of the distribution of drugs and their metabolites directly in tissue sections. This application note provides a detailed protocol for the use of deuterated terfenadine (terfenadine-d3) in tissue distribution studies using Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in MSI studies.

Materials and Methods

Reagents and Materials
  • This compound

  • Fexofenadine

  • α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) matrix

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Indium tin oxide (ITO) coated glass slides

  • Control tissue sections (e.g., liver, intestine) from untreated animals

Equipment
  • Cryostat

  • Matrix spotter or sprayer

  • MALDI-Time of Flight (TOF) Mass Spectrometer equipped with an imaging source

  • Image analysis software

Experimental Protocols

Animal Dosing and Tissue Collection
  • Administer a single oral dose of terfenadine to the study animals (e.g., mice or rats).

  • At selected time points post-dosing, euthanize the animals according to approved institutional animal care and use committee (IACUC) protocols.

  • Excise the tissues of interest (e.g., liver, intestine, kidney, lung, spleen, and brain) and immediately snap-freeze them in liquid nitrogen or on dry ice.

  • Store the frozen tissue samples at -80°C until sectioning.

Tissue Sectioning
  • Equilibrate the frozen tissue block to the cryostat temperature (typically -20°C).

  • Mount the tissue block onto the cryostat specimen holder using an optimal cutting temperature (OCT) compound.

  • Cut thin tissue sections (typically 10-20 µm thickness) using the cryostat.

  • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.

  • Store the mounted tissue sections in a desiccator at -20°C until matrix application.

Matrix Application
  • Prepare a saturated solution of the chosen MALDI matrix (e.g., 10 mg/mL of CHCA in 70:30 ACN:0.1% TFA in water).

  • Apply the matrix solution evenly onto the tissue sections using an automated sprayer or a robotic spotter. An automated sprayer is often preferred for achieving a homogenous matrix coating, which is crucial for quantitative imaging.

  • Allow the matrix to dry completely under ambient conditions or in a desiccator.

Calibration Standards and Internal Standard Application
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 50:50 ACN:water).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Spot the calibration standards onto a control tissue section adjacent to the dosed tissue sections. This allows for the generation of a calibration curve under similar matrix and tissue conditions.

  • Alternatively, for a more robust quantification, a solution of the internal standard (this compound) can be sprayed over the entire tissue section, including the dosed tissue and the calibration standards of the non-deuterated compound.

MALDI-MSI Data Acquisition
  • Load the slide with the prepared tissue sections into the MALDI-TOF mass spectrometer.

  • Define the imaging area over the tissue sections using the instrument's software.

  • Set the mass spectrometer parameters for optimal detection of this compound and its metabolites. Key parameters include:

    • Mass Range: m/z 400-600 (to include terfenadine and fexofenadine)

    • Laser Energy: Optimize for best signal-to-noise ratio while minimizing fragmentation.

    • Spatial Resolution: Typically 50-100 µm.

    • Number of Laser Shots per Pixel: 100-200.

  • Acquire the MSI data by rastering the laser across the defined imaging area.

Data Analysis
  • Process the acquired MSI data using appropriate imaging software.

  • Generate ion intensity maps for the specific m/z values of this compound (e.g., [M+H]⁺ at m/z 475.4) and fexofenadine ([M+H]⁺ at m/z 502.3).

  • Generate a calibration curve from the signal intensities of the spotted calibration standards.

  • Quantify the concentration of terfenadine in the dosed tissue sections by correlating the signal intensities to the calibration curve, normalized against the this compound internal standard.

  • Overlay the ion intensity maps with an optical image of the tissue section to visualize the spatial distribution of the compounds.

Results

The following table summarizes hypothetical quantitative data for the distribution of terfenadine in various tissues at 2 hours post-dosing, as determined by MALDI-MSI with this compound as an internal standard.

TissueMean Concentration (µg/g)Standard Deviation
Liver15.22.1
Intestine25.83.5
Kidney8.51.2
Lung3.10.6
Spleen2.50.4
Brain< 0.1-

Visualizations

Terfenadine_Metabolism Terfenadine Terfenadine Fexofenadine Fexofenadine (Active Metabolite) Terfenadine->Fexofenadine Metabolism CYP3A4 CYP3A4 (Liver, Intestine) CYP3A4->Terfenadine

Terfenadine Metabolism Pathway

MSI_Workflow cluster_SamplePrep Sample Preparation cluster_MSI MALDI-MSI cluster_Analysis Data Analysis Dosing Animal Dosing (Terfenadine) Tissue_Collection Tissue Collection (Snap-freeze) Dosing->Tissue_Collection Sectioning Cryosectioning (10-20 µm) Tissue_Collection->Sectioning Mounting Thaw-mounting (ITO slide) Sectioning->Mounting Matrix_App Matrix Application (e.g., CHCA) Mounting->Matrix_App Data_Acq Data Acquisition (MALDI-TOF) Matrix_App->Data_Acq Image_Gen Ion Image Generation (m/z of this compound & Fexofenadine) Data_Acq->Image_Gen Quant Quantification (with Internal Standard) Image_Gen->Quant Dist_Map Distribution Mapping Quant->Dist_Map

Experimental Workflow for MSI

Discussion

This application note outlines a comprehensive protocol for utilizing this compound in conjunction with MALDI-MSI to investigate the tissue distribution of terfenadine. The extensive first-pass metabolism of terfenadine in the intestine and liver results in low systemic bioavailability of the parent drug.[2] MSI data is expected to show high concentrations of terfenadine in the gastrointestinal tract and liver shortly after oral administration, with subsequent detection of fexofenadine in these and other tissues as metabolism and distribution occur. The use of a deuterated internal standard is paramount for obtaining reliable quantitative data, as it compensates for variations in matrix crystallization, ionization efficiency, and detector response.

Conclusion

MALDI-MSI is a valuable tool for elucidating the spatial distribution of drugs and their metabolites in tissues. The protocol described herein, utilizing this compound as an internal standard, provides a robust method for the quantitative imaging of terfenadine distribution. This approach can provide critical insights into the pharmacokinetic properties of terfenadine and can be adapted for studying the tissue distribution of other pharmaceutical compounds.

References

Application Notes and Protocols for Terfenadine-d3 in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terfenadine is a non-sedating antihistamine that acts as a selective histamine H1-receptor antagonist.[1][2] It is a prodrug, extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, to its active metabolite, fexofenadine.[3][4][5][6] Terfenadine itself has been associated with cardiotoxicity at higher doses due to its ability to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation.[3][4][5]

Terfenadine-d3 is a deuterated analog of terfenadine, where three hydrogen atoms have been replaced by deuterium.[3] This isotopic labeling makes it a valuable tool in pharmaceutical research, primarily as an internal standard for the quantification of terfenadine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7] The mass difference between the deuterated and non-deuterated compounds allows for precise and accurate measurement.[3][7]

These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide detailed methodologies for in vitro and in vivo experimental designs using this compound as the test compound.

Part 1: In Vitro Applications

Application Note 1: Metabolic Stability of this compound in Human Liver Microsomes

This protocol outlines an in vitro experiment to determine the metabolic stability of this compound in human liver microsomes. This assay is crucial for predicting the hepatic clearance of a compound. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Experimental Protocol: Metabolic Stability Assay

  • Reagent Preparation :

    • Prepare a 1 M stock solution of NADPH in deionized water.

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent like methanol or DMSO.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation :

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (pH 7.4).

      • Human liver microsomes (final concentration of 0.5 mg/mL).

      • This compound (final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (final concentration of 1 mM).

  • Time Points and Reaction Termination :

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample).

  • Sample Processing :

    • Vortex the terminated samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis :

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The use of this compound as the analyte allows for a distinct mass transition compared to its non-deuterated counterpart.[3]

Data Presentation: Metabolic Parameters of Terfenadine

ParameterEnzymeValueReference
K_M CYP2D613 µM[6]
K_M CYP3A49 µM[6]
V_max CYP2D6206 pmol/min/nmol of P450[6]
V_max CYP3A41257 pmol/min/nmol of P450[6]

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis reagents Prepare Reagents (Buffer, NADPH, this compound) mix Combine Microsomes and this compound reagents->mix microsomes Prepare Human Liver Microsomes microsomes->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate Metabolic Rate lcms->data

Workflow for determining the metabolic stability of this compound.
Application Note 2: hERG Potassium Channel Blockade by this compound

Terfenadine is a known potent blocker of the hERG potassium channel, which is a primary mechanism for its cardiotoxicity.[3][4] This protocol describes an automated patch-clamp assay to determine the inhibitory effect of this compound on the hERG channel.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture :

    • Culture HEK293 cells stably expressing the hERG channel in appropriate media.

    • Harvest the cells at 70-90% confluency using a non-enzymatic cell dissociation solution.

  • Compound Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1 nM to 30 µM) in the appropriate extracellular solution.

  • Automated Patch-Clamp Procedure :

    • Use an automated patch-clamp system (e.g., QPatch, Patchliner).

    • Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the instrument.

    • The instrument will automatically perform cell capture, seal formation, whole-cell configuration, and application of voltage protocols.

  • Voltage Protocol and Data Acquisition :

    • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.

    • Record baseline currents in the extracellular solution.

    • Apply the different concentrations of this compound and record the resulting currents.

  • Data Analysis :

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current inhibition to the baseline current.

    • Plot the concentration-response curve and fit it to a Hill equation to determine the IC50 value.

Data Presentation: hERG Channel Inhibition by Terfenadine

CompoundIC50Cell Line/SystemReference
Terfenadine 204 nMhERG[4][8]
Terfenadine 350 nMWT hERG (in oocytes)[9]

Signaling Pathway: Terfenadine Interaction with the hERG Channel

cluster_membrane Cell Membrane hERG hERG K+ Channel Block Channel Blockade hERG->Block K_out K+ (out) K_in K+ (in) K_in->K_out K+ Efflux (Repolarization) Terfenadine This compound Terfenadine->hERG Binds to open channel Block->K_in Inhibits Repolarization Delayed Cardiac Repolarization Block->Repolarization Leads to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Results in Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT_Prolongation->Arrhythmia Increases risk of

Mechanism of Terfenadine-induced hERG channel blockade and cardiotoxicity.
Application Note 3: In Vitro Cytotoxicity of this compound

This protocol details an MTT assay to assess the cytotoxic effects of this compound on a relevant cell line, such as the human liver cancer cell line HepG2. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding :

    • Seed HepG2 cells into a 96-well plate at a density of 2 x 10^4 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay :

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation: Cytotoxicity of Terfenadine

Cell LineCompoundIC50 / CC50Exposure TimeReference
A375 melanoma Terfenadine10.4 µM24 hours[8]
Hs294T melanoma Terfenadine9.9 µM24 hours[8]
HT144 melanoma Terfenadine9.6 µM24 hours[8]
Caco-2 Terfenadine16 µM48 hours[10]

Signaling Pathway: Terfenadine-Induced Apoptosis

Terfenadine This compound H1R Histamine H1 Receptor (H1R) Terfenadine->H1R Antagonizes Ca_homeostasis Ca2+ Homeostasis Modulation Terfenadine->Ca_homeostasis Induces STAT3_pathway STAT3 Signaling H1R->STAT3_pathway Abrogates Apoptosis Apoptosis STAT3_pathway->Apoptosis Suppression induces ROS Increased ROS Ca_homeostasis->ROS Leads to Caspases Caspase Activation (Caspase-4, -2, -9) ROS->Caspases Induces Caspases->Apoptosis Executes

Proposed signaling pathway for Terfenadine-induced apoptosis.

Part 2: In Vivo Applications

Application Note 4: Pharmacokinetic Study of this compound in Rats

This protocol describes a basic pharmacokinetic (PK) study in rats after a single oral dose of this compound. The objective is to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life. The use of a deuterated compound is advantageous for distinguishing the administered drug from any potential background levels of the non-deuterated form.[11]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Acclimatization and Dosing :

    • Acclimatize male Sprague-Dawley rats for at least one week before the study.

    • Fast the animals overnight before dosing.

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling :

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation :

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Sample Analysis :

    • Perform protein precipitation on the plasma samples using acetonitrile containing an internal standard.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound and its major metabolite, fexofenadine-d3.

  • Pharmacokinetic Analysis :

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Pharmacokinetic Parameters of Terfenadine Metabolite in Children

ParameterMean ValueUnit
Peak Serum Concentration Preceded peak effect by 2-3 hours-
Elimination Half-life 2.0hours

Note: This data is for the metabolite of Terfenadine in children and serves as an example of how PK data can be presented.[12]

Workflow for In Vivo Pharmacokinetic Study

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis acclimatize Acclimatize Rats fasting Overnight Fasting acclimatize->fasting formulation Prepare Dosing Formulation fasting->formulation dosing Oral Gavage Dosing (10 mg/kg this compound) formulation->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling plasma_prep Prepare Plasma sampling->plasma_prep storage Store Plasma at -80°C plasma_prep->storage sample_proc Plasma Sample Processing storage->sample_proc lcms LC-MS/MS Analysis sample_proc->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis

Workflow for a rodent pharmacokinetic study of this compound.
Application Note 5: Acute Oral Toxicity Study of this compound

This protocol provides a general framework for an acute oral toxicity study in rats to determine the potential adverse effects of a single high dose of this compound.

Experimental Protocol: Acute Oral Toxicity Study

  • Animal Selection and Housing :

    • Use healthy, young adult rats of a single sex (typically females are used first).

    • House the animals individually.

  • Dose Administration :

    • Administer a single oral dose of this compound. A limit dose of 2000 mg/kg is often used. If toxicity is expected, a stepwise dosing procedure with smaller groups of animals can be employed.

    • A control group should receive the vehicle only.

  • Clinical Observations :

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

    • Make observations frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Necropsy :

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes.

  • Data Analysis :

    • Record all incidences of mortality and clinical signs.

    • Analyze body weight data.

    • Summarize the necropsy findings.

    • Determine the LD50 (median lethal dose) if applicable.

Data Presentation: Terfenadine Toxicity in Animal Studies

SpeciesStudy DurationDose (mg/kg)Observed EffectsReference
Rats 3 months30, 100, 300Minimal toxicity, increased reticulocytes, weight changes in various glands.[13]
Dogs 2 years100Convulsions and lethality within 2-3 weeks.[13]

Conclusion

The protocols and application notes provided offer a comprehensive framework for the in vitro and in vivo experimental design using this compound. The unique properties of this deuterated compound, particularly its utility in mass spectrometry-based analysis, allow for precise and accurate quantification in various biological matrices. By following these detailed methodologies, researchers can effectively investigate the metabolic stability, potential cardiotoxicity, cytotoxicity, pharmacokinetics, and acute toxicity of this compound, contributing to a deeper understanding of its pharmacological and toxicological profile.

References

Application Note: Preparation of a Standard Stock Solution of Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a standard stock solution of Terfenadine-d3. This deuterated analog is commonly used as an internal standard in quantitative analyses, particularly in pharmacokinetic and metabolism studies using mass spectrometry.[1] Adherence to this protocol will ensure the accuracy, reproducibility, and reliability of experimental results.

Compound Information

This compound is a stable, isotopically labeled version of Terfenadine, a histamine H1 receptor antagonist.[1][2] The incorporation of deuterium atoms results in a predictable mass shift, allowing it to be distinguished from the unlabeled parent compound in analytical assays.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol[1]
Molecular Formula C₃₂H₃₈D₃NO₂[1][3][4]
Molecular Weight 474.69 g/mol [1][3]
CAS Number 192584-82-0[1][3][4]
Appearance White to off-white crystalline powder/solid[5][6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at ~10 mg/mL. Soluble in Ethanol at ~0.25 mg/mL. Sparingly soluble in aqueous buffers.[7]
Storage (Solid) Store at -20°C, away from moisture, in a sealed container.[3][7]

Safety Precautions and Handling

Before handling this compound, users must review the complete Safety Data Sheet (SDS).[7] The compound should be considered hazardous until further information is available.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6] Do not ingest.[7] Wash hands thoroughly after handling.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[8] Terfenadine may cause long-lasting harmful effects to aquatic life; avoid release to the environment.[8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution (e.g., 10 mM in DMSO) using the weighing method.[9] This stock can then be used to prepare more dilute working solutions.

Required Materials and Equipment
  • This compound (solid)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes and sterile tips

  • Appropriate size volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Vortex mixer and/or ultrasonic bath

  • Cryogenic storage vials (amber or covered with foil to protect from light)

Step-by-Step Procedure
  • Equilibration: Remove the container of this compound from the freezer and allow it to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. The formula is:

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L x 0.001 L x 474.69 g/mol = 4.7469 mg

  • Weighing: On an analytical balance, carefully weigh out the calculated mass (e.g., 4.75 mg) of this compound solid and record the exact weight.

  • Dissolution:

    • Transfer the weighed solid into the volumetric flask.

    • Add approximately half of the final desired volume of DMSO (e.g., 0.5 mL for a 1 mL final volume).

    • Cap the flask and vortex thoroughly. If necessary, use an ultrasonic bath to ensure the solid is completely dissolved.[3] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into clearly labeled, small-volume aliquots in cryogenic vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Data Presentation: Stock Solution Calculations

The following table provides pre-calculated masses of this compound required for preparing common stock solution concentrations. Always use the batch-specific molecular weight found on the product's Certificate of Analysis if available.[3]

Table 2: Mass of this compound Required for Stock Solutions

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 2.1066 mL10.5332 mL21.0664 mL
5 mM 0.4213 mL2.1066 mL4.2133 mL
10 mM 0.2107 mL1.0533 mL2.1066 mL
(Calculations are based on a Molecular Weight of 474.69 g/mol )[1][3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Equilibrate Compound to RT calc Calculate Required Mass (Mass = C x V x MW) start->calc weigh Weigh this compound on Analytical Balance calc->weigh dissolve Add Solvent (DMSO) & Dissolve Compound weigh->dissolve mix Vortex / Sonicate to Ensure Homogeneity dissolve->mix volume Adjust to Final Volume in Volumetric Flask mix->volume aliquot Aliquot into Labeled Cryovials volume->aliquot Transfer Solution store Store at -20°C (1 month) or -80°C (6 months) aliquot->store

Caption: Workflow for preparing a this compound standard stock solution.

References

Application of Terfenadine-d3 in cardiac safety assessment studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of Terfenadine-d3 in cardiac safety assessment studies. Terfenadine, a second-generation antihistamine, was withdrawn from the market due to its association with QT interval prolongation and Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[1][2][3] This cardiotoxicity is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] Consequently, terfenadine has become a critical positive control in preclinical cardiac safety evaluations, and its deuterated analog, this compound, serves as an essential internal standard in bioanalytical studies.

Introduction to Cardiac Safety Assessment and the Role of Terfenadine

The evaluation of a new drug's potential to cause cardiac arrhythmias is a mandatory part of preclinical and clinical development.[4] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines, including the S7B and E14 guidelines, which have been updated under the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[4][5][6] The primary goal of these guidelines is to assess a drug's effect on cardiac repolarization, often indicated by a prolongation of the QT interval on an electrocardiogram (ECG).

A key component of this assessment is the in vitro hERG assay, which measures the inhibitory effect of a compound on the hERG potassium ion channel.[4] Terfenadine is a well-characterized, potent blocker of the hERG channel and is frequently used as a positive control in these assays to validate the experimental system's sensitivity.

This compound as an Internal Standard

In pharmacokinetic and toxicokinetic (PK/TK) studies that are often conducted alongside cardiac safety assessments, accurate quantification of the parent drug in biological matrices is crucial. This compound is a stable isotope-labeled version of terfenadine, where three hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard like this compound is considered the gold standard in bioanalysis because it co-elutes with the analyte (terfenadine) and exhibits nearly identical chemical and physical properties during sample extraction and ionization.[7] This allows for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of terfenadine.

Data Presentation

The inhibitory potency of terfenadine on the hERG channel is typically expressed as an IC50 value, which is the concentration of the drug that causes 50% inhibition of the hERG current. These values can vary depending on the experimental conditions.

Experimental System Temperature External K+ Concentration IC50 (nM) Reference
HEK293 Cells (Automated Patch-Clamp)37°CN/A165
HEK293 Cells (Manual Patch-Clamp)37°CN/A31
Rabbit Ventricular Myocytes (IKr)37°CN/A54
Xenopus OocytesRoom Temperature2 mM350
Xenopus OocytesRoom Temperature96 mM2800
CHO Cells (Rb+ Efflux Assay)N/AN/A1885[7]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cardiac Safety Assessment

The following diagram illustrates a typical workflow for assessing the cardiac safety of a new chemical entity (NCE), highlighting the roles of the hERG assay and bioanalytical quantification.

G cluster_preclinical Preclinical Cardiac Safety Assessment NCE New Chemical Entity (NCE) hERG_Assay In Vitro hERG Assay (Manual or Automated Patch-Clamp) NCE->hERG_Assay PK_Studies Pharmacokinetic (PK) Studies NCE->PK_Studies AP_Studies Action Potential Duration Studies (e.g., in Cardiomyocytes) hERG_Assay->AP_Studies Positive_Control Positive Control (e.g., Terfenadine) Positive_Control->hERG_Assay In_Vivo_QT In Vivo QT Studies (e.g., Telemetered Animals) AP_Studies->In_Vivo_QT Risk_Assessment Proarrhythmic Risk Assessment In_Vivo_QT->Risk_Assessment LC_MS LC-MS/MS Bioanalysis PK_Studies->LC_MS LC_MS->Risk_Assessment IS Internal Standard (e.g., this compound) IS->LC_MS

Workflow for preclinical cardiac safety assessment.

Signaling Pathway of hERG Channel Inhibition by Terfenadine

This diagram illustrates the mechanism by which terfenadine leads to potential cardiac arrhythmias.

G Terfenadine Terfenadine hERG hERG (IKr) Potassium Channel in Cardiomyocyte Membrane Terfenadine->hERG blocks K_efflux Reduced K+ Efflux hERG->K_efflux leads to Repolarization Delayed Ventricular Repolarization K_efflux->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD QT QT Interval Prolongation on ECG APD->QT EAD Early Afterdepolarizations (EADs) APD->EAD TdP Torsades de Pointes (TdP) Ventricular Arrhythmia QT->TdP increases risk of EAD->TdP

Mechanism of Terfenadine-induced cardiotoxicity.

Experimental Protocols

Protocol 1: Manual Patch-Clamp hERG Assay

This protocol describes a standard method for assessing the inhibitory effect of a test compound on the hERG channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[1]

1. Cell Culture:

  • Culture hERG-expressing cells in appropriate media and conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Test Compound and Positive Control (Terfenadine) Stock Solutions: Prepare 10-50 mM stock solutions in DMSO. Serially dilute in the external solution to achieve final desired concentrations. The final DMSO concentration should be ≤ 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution at a constant rate.

  • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels, and a repolarizing step to -50 mV to record the peak tail current.

  • Record baseline hERG currents in the external solution until a stable amplitude is achieved.

  • Perfuse the cell with increasing concentrations of the test compound or terfenadine (as a positive control), allowing the current to reach a steady-state at each concentration.

  • Perform a final washout with the external solution to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: LC-MS/MS Bioanalysis of Terfenadine using this compound

This protocol provides a general method for the quantification of terfenadine in human plasma using this compound as an internal standard.[7]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of terfenadine and this compound in methanol or DMSO.

  • Prepare calibration standards by spiking blank human plasma with known concentrations of terfenadine (e.g., 0.1 to 5.0 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample (unknown, standard, or QC), add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Terfenadine: e.g., Q1: 472.3 m/z -> Q3: 436.3 m/z

    • This compound: e.g., Q1: 475.3 m/z -> Q3: 439.3 m/z (Note: Specific transitions and collision energies should be optimized for the instrument used)

4. Data Analysis:

  • Integrate the peak areas for both terfenadine and this compound.

  • Calculate the peak area ratio (terfenadine/Terfenadine-d3).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of terfenadine in the unknown samples and QCs from the calibration curve using a weighted linear regression.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Terfenadine-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for resolving poor peak shape, specifically peak tailing, encountered during the HPLC analysis of Terfenadine-d3.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound in reversed-phase HPLC?

A1: The most frequent issue is peak tailing, which is often caused by secondary interactions between the basic this compound molecule and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions lead to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak with a "tail".

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. Terfenadine is a basic compound, and at a mid-range pH, residual silanol groups on the column packing can be ionized and interact with the protonated form of this compound, causing peak tailing.[2][3] Using a low pH mobile phase (around pH 2-3) can suppress the ionization of silanol groups and ensure this compound is fully protonated, leading to a more symmetrical peak shape.[5][6]

Q3: Can the choice of organic modifier in the mobile phase impact peak shape?

A3: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both can be used, one may provide better results depending on the specific column and conditions. It is recommended to screen both acetonitrile and methanol during method development to determine which yields a more symmetrical peak.[5]

Q4: My peak shape for this compound is still poor even after optimizing the mobile phase. What else could be the problem?

A4: If mobile phase optimization doesn't resolve the issue, other factors to consider include:

  • Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.[1][6]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][6]

  • Extra-Column Effects: This refers to band broadening that occurs outside of the column, in places like tubing, fittings, or the detector flow cell.[2][6]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]

Troubleshooting Guide

Issue: Peak Tailing of this compound

This section provides a systematic approach to troubleshooting peak tailing.

Step 1: Evaluate and Optimize the Mobile Phase

  • pH Adjustment: The primary step should be to lower the pH of the aqueous portion of your mobile phase. An acidic mobile phase (pH 2-3) is generally effective for basic compounds like this compound to minimize silanol interactions.[5][6]

  • Buffer Strength: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a consistent pH throughout the analysis.[6]

  • Mobile Phase Additives: Consider adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase. TEA can compete with this compound for interaction with active silanol sites.[7]

Step 2: Assess the HPLC Column

  • Column Chemistry: If you are using an older, Type A silica column, it may have a higher number of accessible silanol groups. Consider switching to a modern, high-purity, end-capped column (Type B silica) or a column with a polar-embedded or polar-endcapped stationary phase, which are designed to shield residual silanols.[2][4]

  • Column Contamination and Voids: If the peak tailing has developed over time, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If that fails, replacing the column may be necessary.[6][8] A partially blocked inlet frit can also cause peak distortion for all peaks in the chromatogram.[8]

Step 3: Review Sample and Injection Parameters

  • Sample Concentration: Dilute your sample to see if the peak shape improves. This can help determine if you are overloading the column.[6]

  • Injection Volume: Reduce the injection volume. A large injection volume, especially if the solvent is stronger than the mobile phase, can lead to peak distortion.[6]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.[6]

Step 4: Inspect the HPLC System

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[2][6]

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier (e.g., acetonitrile or methanol) and aqueous buffer ratios, but vary the pH of the aqueous buffer (e.g., pH 2.5, 3.5, 4.5, 6.0, and 7.0). Use a suitable buffer for each pH range.

  • Equilibrate the System: For each mobile phase, thoroughly flush and equilibrate the HPLC system and column.

  • Inject this compound Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry (tailing factor) from the chromatograms obtained at each pH.

Protocol 2: Column Flushing to Address Contamination

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Flush with a Series of Solvents: Flush the column in the reverse direction with a sequence of solvents, starting with your mobile phase without the buffer, followed by water, then a strong organic solvent like isopropanol or methanol, and finally back to your mobile phase composition.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to see if the peak shape has improved.

Data Presentation

Table 1: Effect of Mobile Phase pH on Terfenadine Peak Shape and Retention

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
2.51.15.2
3.51.45.8
4.51.86.5
6.02.57.3
7.0> 3.08.1

Note: Data are hypothetical and for illustrative purposes to show the expected trend.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape of This compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_frit Check for blocked column inlet frit check_all_peaks->check_frit Yes check_mobile_phase Optimize Mobile Phase check_all_peaks->check_mobile_phase No flush_column Flush or replace column check_frit->flush_column lower_ph Lower pH to 2-3 check_mobile_phase->lower_ph Is pH > 3? check_buffer Increase buffer strength check_mobile_phase->check_buffer Is buffer weak? add_tea Add triethylamine (TEA) check_mobile_phase->add_tea Still tailing? check_column Evaluate Column lower_ph->check_column check_buffer->check_column add_tea->check_column new_column Use modern, end-capped or polar-embedded column check_column->new_column Using old column type? check_column->flush_column Contamination suspected? good_peak Symmetrical Peak new_column->good_peak check_sample Review Sample/Injection flush_column->check_sample dilute_sample Dilute sample or reduce injection volume check_sample->dilute_sample Overload suspected? change_solvent Match injection solvent to mobile phase check_sample->change_solvent Solvent mismatch? check_system Inspect HPLC System dilute_sample->check_system change_solvent->check_system minimize_dead_volume Minimize extra-column volume check_system->minimize_dead_volume minimize_dead_volume->good_peak

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

Technical Support Center: Terfenadine-d3 and Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using Terfenadine-d3 in LC-MS/MS bioanalysis.

Troubleshooting Guide

This guide addresses common issues encountered during experimental workflows that can lead to ion suppression.

Problem: Poor sensitivity or inconsistent results for Terfenadine.

This is often a primary indicator of ion suppression. The following steps will help you diagnose and mitigate the issue.

Troubleshooting_Ion_Suppression start Start: Inconsistent Terfenadine Signal check_is 1. Verify this compound Internal Standard (IS) Response start->check_is is_ok IS response is consistent check_is->is_ok Consistent is_not_ok IS response is inconsistent or low check_is->is_not_ok Inconsistent diagnose_matrix 2. Perform Matrix Effect Experiment (Post-Column Infusion or Post-Extraction Spike) is_ok->diagnose_matrix review_is_prep Review IS spiking procedure and concentration is_not_ok->review_is_prep matrix_effect_present Matrix effect (ion suppression) confirmed diagnose_matrix->matrix_effect_present Suppression Detected no_matrix_effect No significant matrix effect diagnose_matrix->no_matrix_effect No Suppression optimize_sample_prep 3. Optimize Sample Preparation matrix_effect_present->optimize_sample_prep check_system Check LC-MS system for issues (e.g., source contamination, leaks) no_matrix_effect->check_system optimize_chromatography 4. Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography implement_spe_lle Implement/Optimize SPE or LLE optimize_sample_prep->implement_spe_lle optimize_ms 5. Adjust MS Parameters optimize_chromatography->optimize_ms improve_separation Modify gradient, mobile phase, or column chemistry optimize_chromatography->improve_separation change_ionization Switch ionization mode (e.g., APCI) or polarity optimize_ms->change_ionization review_is_prep->check_is implement_spe_lle->optimize_chromatography final_solution Solution: Minimized Ion Suppression and Consistent Signal implement_spe_lle->final_solution If successful improve_separation->optimize_ms improve_separation->final_solution If successful change_ionization->final_solution

Caption: Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Terfenadine analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Terfenadine) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2] Biological matrices are complex and contain various endogenous materials like proteins, lipids, and salts that can cause ion suppression.[3]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help with ion suppression?

A: A SIL-IS like this compound is an ideal internal standard because it has nearly identical chemical and physical properties to Terfenadine. This means it will co-elute with the analyte and be affected by ion suppression in the same way.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and reliable quantification.[4] It is crucial that the SIL-IS and the analyte have complete chromatographic co-elution for effective compensation.[5]

SIL_IS_Mechanism cluster_0 Without SIL-IS cluster_1 With this compound (SIL-IS) A Terfenadine + Matrix Components Enter Ion Source B Ion Suppression Occurs A->B C Reduced Terfenadine Signal (Inaccurate Quantification) B->C D Terfenadine + this compound + Matrix Enter Ion Source E Both Analyte and IS are Suppressed Equally D->E F Signal Ratio (Analyte/IS) remains constant E->F G Accurate Quantification F->G

Caption: Role of a SIL-IS in mitigating ion suppression.

Q3: Which sample preparation technique is most effective at minimizing ion suppression for Terfenadine?

A: While protein precipitation (PPT) is a simple technique, it is often insufficient for removing all interfering matrix components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing ion suppression.[4] SPE, particularly with mixed-mode or specific sorbents, can offer the highest degree of cleanup by selectively isolating Terfenadine from the complex biological matrix.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of common sample preparation techniques in reducing ion suppression for Terfenadine analysis.

Sample Preparation TechniqueRelative Matrix EffectAnalyte RecoveryOverall Recommendation
Protein Precipitation (PPT) HighGood (>90%)Not ideal for sensitive assays due to significant ion suppression.
Liquid-Liquid Extraction (LLE) Moderate to LowGood (85-95%)A good balance of cleanup and recovery.[6][7]
Solid-Phase Extraction (SPE) LowVery Good (>90%)Highly recommended for minimizing ion suppression and achieving the lowest detection limits.[8]

Note: Values are representative and can vary based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for Terfenadine bioanalysis.[6][9]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide and vortex for 10 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Mixing: Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Separation: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange (MCX) sorbent, which is effective for basic compounds like Terfenadine.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition an Oasis MCX µElution plate well with 200 µL of methanol followed by 200 µL of water.[10]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash with 200 µL of 2% formic acid in water.

    • Wash with 200 µL of methanol.

  • Elution: Elute Terfenadine and this compound with 2 x 25 µL of 5% ammonium hydroxide in a 60:40 acetonitrile/isopropanol mixture.[10]

  • Dilution & Injection: Dilute the eluate with 50 µL of water and inject into the LC-MS/MS system.[10]

Visualization of Experimental Workflow

Experimental_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) start Start: Plasma Sample spike_is Spike with this compound start->spike_is alkalinize Alkalinize spike_is->alkalinize LLE Path condition Condition SPE Plate spike_is->condition SPE Path add_solvent Add Organic Solvent alkalinize->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge extract_organic Extract Organic Layer vortex_centrifuge->extract_organic evaporate Evaporate to Dryness (LLE only) extract_organic->evaporate load Load Sample condition->load wash Wash Plate load->wash elute Elute Analytes wash->elute reconstitute Reconstitute / Dilute elute->reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: Analysis of Terfenadine-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Terfenadine-d3 as an internal standard in human plasma analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of Terfenadine?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of Terfenadine in human plasma, endogenous components like phospholipids, salts, and proteins can suppress or enhance the ionization of Terfenadine and its internal standard, this compound.[1] This can lead to inaccurate and irreproducible quantification.[1]

Q2: Why am I observing poor accuracy and precision even though I am using a stable isotope-labeled internal standard (SIL-IS) like this compound?

A2: While SIL-ISs like this compound are designed to compensate for matrix effects, their effectiveness depends on the co-elution of the analyte and the IS.[2] If chromatographic separation is not optimal, or if the matrix effect is severe and non-uniform across the peak, the compensation may be incomplete. Furthermore, the presence of unlabeled Terfenadine in the this compound standard can lead to artificially high measurements.[2]

Q3: How can I detect the presence of matrix effects in my assay?

A3: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike: This method involves comparing the response of an analyte spiked into an extracted blank plasma sample with the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects.

  • Post-Column Infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC column. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the presence and retention time of interfering species.[3]

Q4: What are the most common sources of matrix effects in human plasma?

A4: Phospholipids are a major contributor to matrix effects in human plasma samples, especially when using protein precipitation for sample preparation.[1] Other sources include salts, endogenous metabolites, and co-administered drugs.[1]

Troubleshooting Guide

Issue 1: Inconsistent or Drifting this compound Response

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples.

  • Instrumental Instability: Fluctuations in the ion source or mass spectrometer performance.

  • Matrix Effects: Differential ion suppression or enhancement across the analytical run.

Troubleshooting Steps:

  • Verify Instrument Performance: Analyze a series of neat standard solutions to confirm stable instrument response.

  • Review Sample Preparation Procedure: Ensure consistent execution of the sample preparation protocol. Consider automating liquid handling steps if possible.

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. Adjust chromatographic conditions to separate Terfenadine and this compound from these regions.

  • Assess Internal Standard Purity: Verify the isotopic purity of the this compound standard.

Issue 2: Poor Recovery of Terfenadine and this compound

Possible Causes:

  • Suboptimal Extraction Conditions: Incorrect pH, solvent choice, or phase separation in liquid-liquid extraction (LLE). Inefficient elution from the sorbent in solid-phase extraction (SPE).

  • Analyte Binding: Non-specific binding to plasticware or precipitated proteins.

Troubleshooting Steps:

  • Optimize LLE/SPE Parameters:

    • LLE: Adjust the pH of the plasma sample to ensure Terfenadine (a basic drug) is in its neutral form for efficient extraction into an organic solvent. Experiment with different organic solvents.

    • SPE: Select an appropriate sorbent based on the physicochemical properties of Terfenadine. Ensure the wash steps are effective at removing interferences without eluting the analyte, and that the elution solvent is strong enough for complete recovery.

  • Minimize Non-Specific Binding: Use low-binding microplates and pipette tips. Ensure complete vortexing and centrifugation to minimize analyte entrapment in the protein pellet after precipitation.

Issue 3: Significant Ion Suppression Observed

Possible Causes:

  • Co-elution with Phospholipids: A common issue with protein precipitation methods.

  • Inadequate Chromatographic Separation: Analyte and matrix components are not sufficiently resolved.

  • High Concentration of Matrix Components: Injecting a sample that is not clean enough.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Switch to a more rigorous technique: If using protein precipitation, consider switching to LLE or SPE, which are generally more effective at removing phospholipids.

    • Incorporate a phospholipid removal step: Utilize phospholipid removal plates or cartridges.

  • Optimize Chromatography:

    • Modify the mobile phase: Adjust the organic solvent composition, pH, or additive concentration. For instance, using ammonium hydroxide as a mobile phase additive has been shown to increase the signal intensity of Terfenadine compared to trifluoroacetic acid.

    • Change the analytical column: Experiment with different stationary phases to achieve better separation from interfering matrix components.

    • Adjust the gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components entering the mass spectrometer.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Terfenadine and this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract six different lots of blank human plasma using your established sample preparation method. Spike Terfenadine and this compound into the final extracted matrix.

    • Set C (Spiked Plasma): Spike Terfenadine and this compound into six different lots of human plasma before extraction.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots of plasma should be ≤15%.

  • Calculate Recovery (RE):

    • RE% = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

Protocol 2: Liquid-Liquid Extraction (LLE) for Terfenadine in Human Plasma

This protocol is adapted from a validated method.[4]

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard solution.

  • Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Terfenadine in Human Plasma

This protocol is a general procedure and may require optimization.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample: To 200 µL of plasma, add 50 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of 0.1 M hydrochloric acid.

    • Wash with 1 mL of methanol.

  • Elute the analytes: Elute with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Basic, Lipophilic Drugs (Representative Data)

Sample Preparation MethodTypical RecoveryRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) High (>90%)High (significant ion suppression)Fast, simple, inexpensivePoor sample cleanliness, high matrix effects
Liquid-Liquid Extraction (LLE) Good (80-95%)ModerateGood sample cleanliness, cost-effectiveMore labor-intensive, requires solvent evaporation
Solid-Phase Extraction (SPE) Good to High (85-100%)LowExcellent sample cleanliness, high selectivityMore expensive, requires method development

Note: This table presents general trends for basic, lipophilic drugs. The actual performance for Terfenadine may vary and should be experimentally verified.

Table 2: Example Validation Data for an LC-MS/MS Method for Terfenadine in Human Plasma using LLE and this compound [4]

ParameterResult
Linear Range 0.1 - 5.0 ng/mL
Inter-day Precision (RSD) 2.6 - 6.0%
Inter-day Accuracy (%RE) -2.0 to +2.2%
QC Low (0.3 ng/mL) Precision (RSD) 5.9% (within-run), 4.8% (between-run)
QC Low (0.3 ng/mL) Accuracy (%RE) +6.3% (within-run), +4.3% (between-run)
QC Mid (1.5 ng/mL) Precision (RSD) 2.0% (within-run), 1.0% (between-run)
QC Mid (1.5 ng/mL) Accuracy (%RE) +2.7% (within-run), +1.7% (between-run)
QC High (3.5 ng/mL) Precision (RSD) 2.0% (within-run), 2.2% (between-run)
QC High (3.5 ng/mL) Accuracy (%RE) +3.4% (within-run), +2.0% (between-run)

Visualizations

Troubleshooting_Workflow start Inaccurate/Imprecise Results for Terfenadine check_is Check this compound Response (Consistent and within range?) start->check_is is_ok YES check_is->is_ok Consistent is_not_ok NO check_is->is_not_ok Inconsistent/Drifting check_recovery Evaluate Analyte Recovery (>80%?) is_ok->check_recovery troubleshoot_is Troubleshoot IS: - Check for degradation - Verify concentration - Assess purity is_not_ok->troubleshoot_is revalidate Re-validate Method troubleshoot_is->revalidate recovery_ok YES check_recovery->recovery_ok recovery_not_ok NO check_recovery->recovery_not_ok check_matrix_effect Assess Matrix Effects (Post-extraction spike/Post-column infusion) recovery_ok->check_matrix_effect optimize_extraction Optimize Sample Preparation: - Adjust pH/solvent (LLE) - Optimize sorbent/solvents (SPE) recovery_not_ok->optimize_extraction optimize_extraction->revalidate matrix_effect_present Significant Matrix Effect? check_matrix_effect->matrix_effect_present Present matrix_effect_absent NO check_matrix_effect->matrix_effect_absent Absent mitigate_matrix_effect Mitigate Matrix Effects: - Improve sample cleanup (LLE/SPE) - Optimize chromatography - Dilute sample matrix_effect_present->mitigate_matrix_effect matrix_effect_absent->revalidate mitigate_matrix_effect->revalidate

Caption: Troubleshooting workflow for Terfenadine analysis.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Sample Cleanliness cluster_2 Risk of Matrix Effect cluster_3 Sample Preparation Method cluster_4 Sample Cleanliness cluster_5 Risk of Matrix Effect cluster_6 Sample Preparation Method cluster_7 Sample Cleanliness cluster_8 Risk of Matrix Effect PPT Protein Precipitation (PPT) - Add organic solvent (e.g., Acetonitrile) - Vortex - Centrifuge LLE Liquid-Liquid Extraction (LLE) - Adjust pH - Add immiscible organic solvent - Vortex & Centrifuge - Evaporate & Reconstitute PPT_Clean Low LLE_Clean Moderate PPT_ME High LLE_ME Moderate SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute - Evaporate & Reconstitute SPE_Clean High SPE_ME Low

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Optimizing Terfenadine-d3 Signal Intensity in Triple Quadrupole MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the analysis of Terfenadine-d3 using triple quadrupole mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity and achieve reliable quantification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Terfenadine and this compound?

When setting up your triple quadrupole mass spectrometer, the selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and specificity. For Terfenadine, the protonated molecule [M+H]+ is typically used as the precursor ion.

  • Terfenadine: The quantitation is often performed on the MRM transition m/z 472.2 → 436.3.[1]

  • This compound: As a deuterated internal standard, this compound will have a higher mass. The precursor ion will be m/z 475.2 (assuming three deuterium atoms). The product ion will likely be a result of the same neutral loss as the unlabeled compound, so a common transition would be m/z 475.2 → 439.3. It is crucial to confirm these transitions by infusing a standard solution of this compound.

Q2: Which ionization mode is best for this compound analysis?

Positive ion mode Electrospray Ionization (ESI) is the most effective and commonly used ionization technique for Terfenadine and its analogs.[1][2][3] Terfenadine contains basic functional groups that are readily protonated.

Q3: What are common causes of low this compound signal intensity?

Several factors can contribute to a weak signal for this compound. These can be broadly categorized into issues related to the sample, the liquid chromatography (LC) separation, or the mass spectrometer (MS) settings. Common culprits include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.[4][5]

  • Suboptimal LC Conditions: Poor chromatographic peak shape or retention can lead to a diluted sample entering the mass spectrometer, resulting in a lower signal.

  • Incorrect MS Parameters: Inappropriate source conditions (e.g., temperature, gas flows) or collision energy can lead to inefficient ion generation and fragmentation.

  • Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances can reduce the signal.[6]

  • Analyte Stability: Degradation of the analyte during sample storage or processing can lead to lower concentrations and thus lower signal intensity.[6]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

If you are observing a significantly lower than expected signal or no signal at all for this compound, follow this troubleshooting workflow:

start Start: Low/No Signal check_std Infuse this compound Standard Directly start->check_std signal_ok Signal is Good? check_std->signal_ok check_lc Investigate LC System and Method signal_ok->check_lc No check_sample Analyze a Clean Standard in Solvent signal_ok->check_sample Yes check_ms Troubleshoot MS Instrument check_lc->check_ms lc_issue Potential LC Problem: - Column Degradation - Mobile Phase Issue - Diverter Valve Problem check_lc->lc_issue ms_issue Potential MS Problem: - Dirty Ion Source - Incorrect Gas Flow - Detector Issue check_ms->ms_issue end End check_ms->end sample_signal_ok Signal is Good? check_sample->sample_signal_ok matrix_effect Suspect Matrix Effects or Sample Prep Issues sample_signal_ok->matrix_effect No sample_signal_ok->end Yes (Problem Solved) matrix_issue Troubleshoot Sample Prep: - Improve Extraction Recovery - Enhance Cleanup to Remove Interferences matrix_effect->matrix_issue matrix_effect->end

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Peak Shape and Inconsistent Signal

Poor chromatography can lead to a less intense and variable signal.

  • Check Column Health: Ensure your analytical column is not degraded or clogged. A guard column can help extend the life of your main column.

  • Mobile Phase Preparation: Remake your mobile phases. Ensure the pH is correct and consistent. For Terfenadine, acidic mobile phases are often used to promote protonation.[6]

  • Optimize Gradient: If using a gradient, ensure it is appropriate for retaining and eluting this compound with a sharp peak.

Issue 3: High Signal in Blank Injections (Carryover)

Carryover from a previous high-concentration sample can interfere with the quantification of subsequent samples.

  • Improve Wash Method: Increase the strength of the needle wash solvent and the duration of the wash cycle. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, can be effective.

  • Check for Contamination: Ensure that the carryover is not from a contaminated syringe, injection port, or transfer lines.

Experimental Protocols

Protocol 1: Direct Infusion for MS Tuning

This protocol is to confirm the MRM transitions and optimize MS parameters for this compound.

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameter Optimization:

    • Perform a Q1 scan to identify the precursor ion (e.g., m/z 475.2).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select the most intense fragment for your MRM transition.

    • Optimize the collision energy for the selected MRM transition to maximize the product ion signal.

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and cone gas) to maximize the signal intensity and stability.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for extracting Terfenadine from plasma, which can be adapted for this compound.

  • Sample Pre-treatment: To 250 µL of plasma, add an appropriate volume of your this compound internal standard solution.[1]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 200 µL of methanol followed by 200 µL of water.[1]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with 200 µL of water.[1]

    • Wash with 200 µL of 0.1 N HCl.[1]

    • Wash with 200 µL of methanol.[1]

  • Elution: Elute the analyte with 25 µL of a 40:60 acetonitrile:isopropanol mixture containing 5% ammonium hydroxide.[1]

  • Final Preparation: Dilute the eluate with 50 µL of water before injecting it into the LC-MS/MS system.[1]

Quantitative Data Summary

The following tables summarize typical parameters and expected performance from published methods for Terfenadine analysis, which can serve as a benchmark for your this compound optimization.

Table 1: Example LC-MS/MS Parameters for Terfenadine Analysis

ParameterValueReference
LC Column Xterra MS C18, 2.1 x 30 mm, 3.5 µm
Mobile Phase A Water + 0.1M NH4 formate pH 9.5
Mobile Phase B Methanol + 0.1M NH4 formate pH 9.5
Flow Rate 0.4 mL/min
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Cone Voltage 35 V
MRM Transition m/z 472.2 → 436.2

Table 2: Performance Metrics from a Validated Terfenadine Assay

Performance MetricValueReference
Linear Range 0.1 - 5.0 ng/mL[7]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[7]
Between-Run Precision (%RSD) 2.6 - 6.0%[7]
Between-Run Accuracy (%RE) -2.0 to +2.2%[7]
Recovery 88.62% - 91.67%[3]

Signaling Pathway and Workflow Diagrams

cluster_lc LC System cluster_ms Triple Quadrupole MS autosampler Autosampler (Sample Injection) pump LC Pump (Mobile Phase Delivery) autosampler->pump column Analytical Column (Separation) pump->column source ESI Source (Ionization) column->source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) source->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: General workflow of an LC-MS/MS system for this compound analysis.

terfenadine_d3 This compound (in solution) protonated [M+H]+ (Protonated Precursor Ion) terfenadine_d3->protonated ESI Source fragment Product Ion protonated->fragment Collision Cell (Q2)

Caption: Ionization and fragmentation pathway of this compound in a mass spectrometer.

References

Technical Support Center: Resolving Chromatographic Co-elution with Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of Terfenadine and its deuterated internal standard, Terfenadine-d3, in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution in the context of Terfenadine and this compound?

A1: In the analysis of Terfenadine using this compound as an internal standard, ideal co-elution means both compounds elute from the chromatography column at the exact same time, resulting in a single, symmetrical peak for each analyte at their respective mass-to-charge ratios (m/z). However, "co-elution" issues can arise where the two compounds are slightly separated, leading to distinct or partially overlapping peaks. This can compromise the accuracy and precision of quantification, especially if matrix effects vary across the peak elution window.

Q2: Why is it important for Terfenadine and this compound to co-elute perfectly?

A2: Perfect co-elution is crucial for the internal standard to accurately compensate for variations during sample preparation, injection, and ionization. If the analyte and its deuterated internal standard elute at slightly different times, they may be affected differently by matrix-induced ion suppression or enhancement, leading to inaccurate quantification.

Q3: What causes the slight separation between Terfenadine and this compound?

A3: The primary cause of this separation is the "isotope effect." The substitution of hydrogen atoms with heavier deuterium atoms can lead to subtle changes in the physicochemical properties of the molecule, including its hydrophobicity. In reversed-phase chromatography, deuterated compounds are often slightly less retained than their non-deuterated counterparts, causing them to elute marginally earlier.

Q4: Can the choice of deuterated internal standard impact the analysis?

A4: Yes, the choice of the internal standard is critical. The number and position of the deuterium atoms can influence the degree of the chromatographic shift. It is advisable to use a stable-isotope labeled internal standard with a mass difference of at least 3 Da to avoid isotopic crosstalk.

Troubleshooting Guide: Resolving Partial Separation of Terfenadine and this compound

This guide addresses common issues related to the chromatographic resolution of Terfenadine and its deuterated internal standard.

Issue 1: Observation of Partially Resolved or Shoulder Peaks for Terfenadine and this compound

Possible Causes:

  • Isotope Effect: The inherent difference in retention between the analyte and its deuterated internal standard.

  • Inappropriate Mobile Phase Composition: The organic modifier and/or aqueous phase are not optimized for co-elution.

  • Suboptimal Column Chemistry: The stationary phase of the column is not providing the desired interaction for co-elution.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shapes.

Solutions:

  • Modify the Mobile Phase:

    • Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. A slight increase or decrease can alter the retention times and potentially improve peak overlap.

    • Change the Organic Modifier: If adjusting the ratio is insufficient, switch from methanol to acetonitrile, or vice versa. These solvents have different selectivities and may alter the elution profile of the two compounds.

    • Modify Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., ammonium formate or acetate) can influence the ionization state of Terfenadine and affect its interaction with the stationary phase.

  • Optimize Column and Temperature Conditions:

    • Change the Stationary Phase: If mobile phase optimization fails, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different end-capping.

    • Adjust Column Temperature: Increasing or decreasing the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, potentially improving co-elution.

Issue 2: Poor Peak Shape (Tailing or Fronting) for Terfenadine and/or this compound

Possible Causes:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: Unwanted interactions between the analytes and active sites on the column packing material.

  • Incompatible Injection Solvent: The solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase.

Solutions:

  • Sample and Injection Optimization:

    • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

    • Match Injection Solvent: Whenever possible, dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase.

  • Mobile Phase and Column Maintenance:

    • Use Mobile Phase Additives: Incorporating a small amount of an additive like triethylamine (TEA) can help to mask active silanol groups on the column and reduce peak tailing for basic compounds like Terfenadine.

    • Column Washing: Regularly flush the column with a strong solvent to remove any contaminants that may be causing peak shape issues.

Data Presentation

The following tables summarize typical quantitative data for an LC-MS/MS method for Terfenadine and this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterTerfenadineThis compound (Internal Standard)
Retention Time (min) ~ 2.5~ 2.5
Precursor Ion (m/z) 472.3475.3
Product Ion (m/z) 436.3439.3
Collision Energy (eV) 2525

Table 2: Method Validation Parameters

ParameterValue
Linear Range 0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 50 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.

LC-MS/MS Method
  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 20% B

    • 4.1-5.0 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex API 4000 or equivalent with TurboIonSpray source

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize lle Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the analysis of Terfenadine.

Troubleshooting_Coelution start Start: Partial Separation of Terfenadine & this compound Observed check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_organic Adjust Organic Modifier Ratio check_mobile_phase->adjust_organic No check_column Is the column and temperature appropriate? check_mobile_phase->check_column Yes change_organic Change Organic Modifier (e.g., MeOH to ACN) adjust_organic->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph adjust_ph->check_mobile_phase resolved Co-elution Achieved adjust_ph->resolved Resolved change_column Try a Different Column (e.g., C8 or different vendor) check_column->change_column No check_column->resolved Yes unresolved Issue Persists: Consult Senior Scientist check_column->unresolved Still not resolved adjust_temp Optimize Column Temperature change_column->adjust_temp adjust_temp->check_column adjust_temp->resolved Resolved

Caption: Troubleshooting logic for co-elution issues.

Strategies for reducing background noise in Terfenadine-d3 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the analysis of Terfenadine-d3 by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound analysis that can contribute to high background noise and poor signal-to-noise ratios.

Q1: What are the most common sources of high background noise in my this compound analysis?

High background noise in LC-MS analysis can originate from several sources, broadly categorized as chemical, electronic, and matrix-related.

  • Chemical Noise: This is often due to impurities in the mobile phase, solvents, or additives. Using high-purity, LC-MS grade solvents and freshly prepared mobile phases is crucial. Contaminants can leach from tubing, solvent bottles, and filters.

  • Matrix Effects: When analyzing biological samples such as plasma, endogenous components like phospholipids and proteins can co-elute with this compound and suppress or enhance its ionization, leading to a noisy or unstable baseline. Inefficient sample preparation is a primary cause of significant matrix effects.

  • Instrumental & Electronic Noise: This can stem from a contaminated ion source, detector issues, or unstable electrospray. Regular cleaning and maintenance of the MS source components (e.g., ESI probe, capillary) are essential.

Q2: My baseline is excessively noisy. How can I systematically troubleshoot this?

A systematic approach is key to identifying the source of the noise. The following workflow can help isolate the problem.

G A High Background Noise Observed B Isolate System Components A->B C Analyze Mobile Phase Blank (No Injection) B->C L Inject Extraction Blank B->L If noise is absent in blank run D Noise Persists? C->D E Source of Noise is LC System/Mobile Phase D->E Yes F Source of Noise is MS System D->F No G Prepare Fresh Mobile Phase with LC-MS Grade Solvents E->G J Clean MS Ion Source (Capillary, Cone, Lens) F->J H Clean Solvent Lines and Inlet Frits G->H I Check for Leaks in LC System H->I K Check MS Detector and Electronics J->K M Noise Appears? L->M N Source of Noise is Sample Preparation M->N Yes O Source of Noise is Sample Matrix M->O No P Review Solvent Purity and Reagents N->P Q Optimize Sample Cleanup Protocol P->Q R Consider Alternative Extraction (LLE, SPE) Q->R

Caption: Troubleshooting workflow for high background noise.

Q3: Which sample preparation technique is best for reducing matrix effects in plasma samples?

The choice of sample preparation is critical for minimizing background noise from biological matrices. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. While quick, it is the least clean method and may leave significant amounts of phospholipids in the supernatant, contributing to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer. A validated method for terfenadine in human plasma successfully utilized LLE.[1]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts. A method using Oasis MCX (a mixed-mode cation exchange) SPE has been shown to be effective for terfenadine and its metabolites in rat plasma, removing more interferences than generic reverse-phase SPE.

Technique Principle Pros Cons Reported Recovery for Terfenadine/Metabolite
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Simple, fast, low cost.Least clean, significant matrix effects may remain.>90% (for fexofenadine)
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Cleaner than PPT, good recovery.More labor-intensive, requires solvent optimization.88.62% - 91.67% (for terfenadine)[2]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and elution.Cleanest extracts, high concentration factor.More complex, higher cost, requires method development.>85% (for terfenadine)

Q4: I am observing unexpected peaks in my mass spectrum. What could they be?

Unexpected peaks could be due to contaminants, but they are often adducts of your target analyte, this compound. In electrospray ionization (ESI), it is common for analytes to form adducts with ions present in the mobile phase or from contaminants.

  • Common Adducts: In positive ion mode, besides the protonated molecule [M+H]⁺, look for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

  • Mitigation Strategy: The formation of alkali metal adducts can be suppressed by lowering the pH of the mobile phase. The addition of a small amount of an acid like formic acid (0.1%) provides an excess of protons, favoring the formation of the desired [M+H]⁺ ion.

Ion Mass Shift from [M] Notes
[M+H]⁺ +1.0078The desired protonated molecule.
[M+Na]⁺ +22.9898Common sodium adduct.
[M+K]⁺ +39.0983Common potassium adduct.
[M+NH₄]⁺ +18.0344Can be observed if ammonium salts are used as mobile phase additives.

Q5: How can I optimize my mobile phase to improve signal-to-noise for this compound?

Mobile phase composition directly impacts ionization efficiency and background noise.

  • Solvent Quality: Always use high-purity, LC-MS grade solvents (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium formate).

  • Additives: Small amounts of volatile acids or buffers are used to control pH and improve peak shape. For Terfenadine, which is a basic compound, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation and enhance the ESI+ signal.

  • Flow Rate: Lower flow rates can sometimes improve ionization efficiency, but this needs to be balanced with chromatographic run time.

  • Mobile Phase Preparation: Prepare mobile phases fresh daily and degas them to prevent bubble formation, which can cause baseline disturbances.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for the analysis of terfenadine, which can be adapted for this compound.

Protocol: Liquid-Liquid Extraction for Terfenadine from Human Plasma

This protocol is based on a validated method for the determination of terfenadine in human plasma.[1] this compound would be used as the internal standard in this workflow.

G cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis LC-MS/MS Analysis A Pipette 1 mL of plasma sample into a glass tube B Add this compound internal standard A->B C Add 1 mL of 0.1 M NaOH to alkalize the sample B->C D Vortex mix for 30 seconds C->D E Add 5 mL of extraction solvent (e.g., ethyl acetate) D->E F Vortex mix for 2 minutes E->F G Centrifuge at 3000 rpm for 10 minutes F->G H Transfer the upper organic layer to a clean tube G->H I Evaporate the solvent to dryness under nitrogen at 40°C H->I J Reconstitute the residue in 100 µL of mobile phase I->J K Vortex mix for 30 seconds J->K L Transfer to an autosampler vial K->L M Inject onto the LC-MS/MS system L->M

Caption: Experimental workflow for LLE of this compound from plasma.

LC-MS/MS Parameters (Example)

The following parameters are a starting point and should be optimized for your specific instrumentation.

Parameter Condition
LC Column C18 (e.g., 2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Terfenadine) Q1: 472.3 m/z -> Q3: 436.3 m/z (example)
MRM Transition (this compound) Q1: 475.3 m/z -> Q3: 439.3 m/z (example, adjust based on d-label position)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Cone Gas Flow Optimize for stable spray and best signal
Desolvation Gas Flow Optimize for efficient solvent removal

References

How to handle isotopic cross-contamination with Terfenadine-d3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Terfenadine-d3 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Terfenadine, where three hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled standards are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to the analyte of interest.[1] This ensures they co-elute chromatographically and exhibit similar ionization efficiency, which helps to correct for variations in sample preparation, injection volume, and matrix effects.[2]

Q2: What is the exact location of the deuterium labels in this compound?

The IUPAC name for this compound is 1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol. The deuterium atoms are located on the butanol chain attached to the tert-butylphenyl group. Specifically, one deuterium is on the carbon bearing the hydroxyl group (position 1), and two deuterium atoms are on the adjacent carbon (position 2).

Q3: What are the common MRM transitions for Terfenadine and this compound?

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantification. The selection of precursor and product ions is critical for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Terfenadine472.3436.391.1
This compound475.3439.391.1

Note: These values may vary slightly depending on the instrument and source conditions. It is essential to optimize these transitions during method development.

Troubleshooting Guide: Isotopic Cross-Contamination

Isotopic cross-contamination, or "crosstalk," can occur when the isotopic clusters of the analyte and the internal standard overlap. This can lead to inaccurate quantification. This guide provides a systematic approach to identifying and mitigating this issue.

Identifying Isotopic Cross-Contamination

Symptom: Non-linear calibration curves, particularly at the high and low ends of the concentration range.

Symptom: Inaccurate quality control (QC) sample results, often with a positive or negative bias.

Symptom: The peak area ratio of the analyte to the internal standard is not consistent across the calibration curve.

Workflow for Investigating Isotopic Cross-Contamination

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation Strategies A Observe Non-Linearity or Inaccurate QCs B Analyze Blank Sample Spiked with High Concentration of Analyte (No IS) A->B C Monitor IS MRM Transition B->C D Signal Detected in IS Channel? C->D E Yes: Potential Analyte Contribution D->E Yes F No: Investigate Other Sources D->F No G Check Isotopic Purity of IS E->G H Review Fragmentation Pathway E->H I Evaluate for In-Source Fragmentation or H/D Exchange F->I J Optimize MRM Transitions G->J H->J L Use a Different Labeled Position IS I->L K Adjust IS Concentration J->K M Apply Correction Factor K->M

Caption: A logical workflow for troubleshooting isotopic cross-contamination.

Potential Causes and Solutions
Potential Cause Description Recommended Action
Analyte Contribution to IS Signal Naturally occurring isotopes (e.g., ¹³C) in the high-concentration analyte can contribute to the signal of the deuterated internal standard.[3]1. Assess Contribution: Analyze a high concentration standard of the unlabeled analyte and monitor the MRM transition of the internal standard. 2. Adjust IS Concentration: Increasing the concentration of the internal standard can minimize the relative contribution from the analyte.[4] 3. Mathematical Correction: Apply a correction factor based on the measured contribution.[5]
Impurity in Internal Standard The this compound standard may contain a small amount of unlabeled Terfenadine.1. Verify Purity: Check the certificate of analysis for the isotopic purity of the this compound lot. Ideally, isotopic purity should be >99%. 2. Source a Higher Purity Standard: If the impurity is significant, obtain a new lot of the internal standard with higher isotopic purity.
In-Source Hydrogen/Deuterium (H/D) Exchange The deuterium atoms on the butanol chain of this compound could potentially exchange with protons from the mobile phase or matrix components in the mass spectrometer's ion source.1. Optimize Source Conditions: Reduce the ion source temperature and adjust solvent conditions to minimize the potential for exchange. Acidic or basic conditions can sometimes promote H/D exchange. 2. Evaluate Label Stability: Assess the stability of the label by incubating the internal standard in the mobile phase at various temperatures and for different durations.
In-Source Fragmentation The precursor ion of either the analyte or the internal standard could fragment in the ion source, leading to interfering ions at the m/z of the other compound.1. Optimize Cone Voltage/Declustering Potential: Adjust these parameters to minimize in-source fragmentation while maintaining adequate sensitivity. 2. Select Alternative MRM Transitions: Choose precursor-product ion pairs that are less prone to this type of interference.

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to Internal Standard Signal

Objective: To determine the extent to which the unlabeled analyte (Terfenadine) contributes to the signal of the deuterated internal standard (this compound).

Materials:

  • Terfenadine analytical standard

  • This compound internal standard

  • Reconstituted blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare a series of calibration standards of unlabeled Terfenadine in the blank matrix at concentrations spanning the expected analytical range. Do not add the this compound internal standard.

  • Prepare a blank sample containing only the solvent used for reconstitution.

  • Inject the samples onto the LC-MS/MS system.

  • Acquire data by monitoring the MRM transitions for both Terfenadine and this compound.

  • Analyze the chromatograms for any signal appearing in the this compound MRM channel at the retention time of Terfenadine.

  • Calculate the percentage contribution of the analyte to the IS signal at each concentration level.

Protocol 2: Evaluation of H/D Exchange

Objective: To assess the stability of the deuterium labels on this compound under typical experimental conditions.

Materials:

  • This compound internal standard

  • Mobile phase A and Mobile phase B

  • LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in the initial mobile phase composition at a known concentration.

  • Incubate this solution at the temperature of the autosampler for various time points (e.g., 0, 4, 8, 12, 24 hours).

  • At each time point, inject the solution and acquire data, monitoring the MRM transitions for both this compound and unlabeled Terfenadine.

  • Analyze the data for any increase in the peak area of unlabeled Terfenadine, which would indicate H/D exchange.

  • Repeat the experiment at a higher temperature (e.g., 30°C) to assess the effect of temperature on label stability.

Signaling Pathway and Workflow Diagrams

Terfenadine Metabolism and Analytical Measurement

cluster_0 Biological System cluster_1 Analytical Workflow Terfenadine Terfenadine (Analyte) Fexofenadine Fexofenadine (Metabolite) Terfenadine->Fexofenadine CYP3A4 Sample Biological Sample (Plasma, etc.) IS Add this compound (IS) Sample->IS Extraction Sample Extraction IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant

Caption: Overview of Terfenadine metabolism and the analytical workflow using this compound.

This technical support guide is intended to provide a starting point for troubleshooting issues related to isotopic cross-contamination when using this compound. Method development and validation should always be performed to ensure the accuracy and reliability of analytical results.

References

Optimizing MS/MS Transitions for Terfenadine-d3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Mass Spectrometry/Mass Spectrometry (MS/MS) transition parameters for Terfenadine-d3. This guide is designed to address specific issues you may encounter during your bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: For the analysis of this compound using tandem mass spectrometry, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The recommended Multiple Reaction Monitoring (MRM) transitions are:

  • Quantification: 475.7 > 91.0[1]

  • Qualification: 475.7 > 438.4[1]

The precursor ion at m/z 475.7 corresponds to the protonated form of this compound. The product ion at m/z 91.0 is likely a tropylium ion fragment, which is a common fragment for compounds containing a benzyl group. The product ion at m/z 438.4 likely results from the neutral loss of a tert-butyl group.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound475.791.0Quantification
This compound475.7438.4Qualification

Q2: What is a good starting point for collision energy (CE) optimization for these transitions?

A2: While the optimal collision energy is instrument-dependent and should be determined empirically, a general starting range for small molecules is between 10 and 50 eV. For the specified transitions of this compound, you can begin your optimization by testing a range of collision energies within this window. It is recommended to perform a collision energy ramping experiment to identify the value that yields the highest and most stable signal for each product ion.

Q3: Where are the deuterium atoms typically located on this compound?

A3: The exact position of the deuterium atoms can vary depending on the manufacturer. It is crucial to consult the Certificate of Analysis for your specific lot of this compound to confirm the location of the isotopic labels. This information is critical for predicting fragmentation patterns and troubleshooting any unexpected results.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of MS/MS parameters for this compound.

Problem 1: Low or No Signal for this compound

Potential Cause Troubleshooting Steps
Incorrect Precursor Ion Selection Verify that the mass spectrometer is targeting the correct precursor ion for this compound, which should be approximately m/z 475.7 for the [M+H]⁺ adduct.
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and cone gas) to ensure efficient ionization of this compound.
Inefficient Fragmentation The selected collision energy may be too low or too high. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-60 eV) to find the optimal value for each transition.
Sample Preparation Issues Ensure that the extraction procedure effectively recovers this compound from the sample matrix. Evaluate for potential ion suppression or enhancement effects from the matrix.
Degradation of the Standard Check the stability and storage conditions of your this compound stock and working solutions. Prepare fresh solutions if necessary.

Problem 2: Inconsistent or Unstable Signal

Potential Cause Troubleshooting Steps
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve chromatographic separation to move this compound away from interfering matrix components. A more rigorous sample clean-up may also be necessary.
Isotopic Crosstalk If monitoring both Terfenadine and this compound, check for potential isotopic contribution from the unlabeled analyte to the deuterated internal standard's signal, especially at high concentrations of the analyte.[1] Ensure that the mass resolution of your instrument is sufficient to distinguish between the isotopic peaks.
Chromatographic Issues Poor peak shape, splitting, or shifting retention times can lead to signal instability. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[2][3][4][5] Ensure your chromatography is robust and reproducible.
Instrument Contamination A dirty ion source or mass spectrometer can lead to signal fluctuations. Perform routine cleaning and maintenance as recommended by the instrument manufacturer. Common sources of interference in bioanalytical assays include plasticizers, detergents, and co-administered medications.[6][7]

Problem 3: Poor Fragmentation Efficiency or Unexpected Product Ions

Potential Cause Troubleshooting Steps
Incorrect Collision Energy As mentioned previously, the collision energy is critical for achieving efficient fragmentation. Re-optimize the collision energy for each specific transition.
Gas Pressure in Collision Cell The pressure of the collision gas (e.g., argon) can affect fragmentation efficiency. Ensure the collision gas pressure is within the manufacturer's recommended range.
Unexpected Fragmentation Pathway The fragmentation of this compound may be influenced by the position of the deuterium labels. Consult the Certificate of Analysis for the labeling pattern and review the fragmentation of the non-deuterated Terfenadine to predict potential product ions.

Experimental Protocols

Methodology for Collision Energy Optimization

  • Prepare a Standard Solution: Prepare a working solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong and stable signal.

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.

  • Set Up the MS Method:

    • Select the precursor ion for this compound (m/z 475.7).

    • Select the product ions you wish to optimize (e.g., m/z 91.0 and m/z 438.4).

  • Perform the Collision Energy Ramp:

    • Set up an experiment to ramp the collision energy over a defined range (e.g., 5 to 60 eV in 2 eV increments).

    • Acquire data for each collision energy value, monitoring the intensity of the selected product ions.

  • Analyze the Data: Plot the intensity of each product ion as a function of the collision energy. The optimal collision energy will be the value that produces the maximum signal intensity for that specific transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Sample Extraction Spike->Extract Inject Inject onto LC Column Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Precursor Ion Selection (m/z 475.7) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Product Ion Detection (m/z 91.0 & 438.4) Fragment->Detect

LC-MS/MS Workflow for this compound Analysis.

troubleshooting_logic Start Low/Unstable Signal Detected Check_Precursor Verify Precursor Ion (m/z 475.7) Start->Check_Precursor Optimize_Source Optimize Ion Source Parameters Check_Precursor->Optimize_Source Correct Resolved Signal Optimized Check_Precursor->Resolved Incorrect -> Corrected Optimize_CE Perform Collision Energy Ramp Optimize_Source->Optimize_CE Check_Chromatography Evaluate Peak Shape & Retention Time Optimize_CE->Check_Chromatography Check_Sample_Prep Assess Extraction Recovery & Matrix Effects Check_Chromatography->Check_Sample_Prep Check_Standard_Integrity Prepare Fresh Standard Check_Sample_Prep->Check_Standard_Integrity Check_Crosstalk Investigate Isotopic Crosstalk Check_Standard_Integrity->Check_Crosstalk Clean_Instrument Perform Instrument Maintenance Check_Crosstalk->Clean_Instrument Clean_Instrument->Resolved

Troubleshooting Flowchart for Signal Issues.

References

Validation & Comparative

The Gold Standard for Terfenadine Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bioanalytical method validation for the antihistamine terfenadine, this guide provides a critical comparison of internal standards, with a focus on the advantages of using its deuterated analog, Terfenadine-d3. Supported by experimental data, detailed protocols, and visual workflows, this resource is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays.

The accurate quantification of terfenadine in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. A crucial component of a reliable bioanalytical method is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for potential variability and ensuring data integrity. This guide compares the performance of this compound against other commonly used internal standards, demonstrating its superiority in achieving accurate and precise results.

Comparative Analysis of Internal Standards

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. While various compounds have been utilized for the quantification of terfenadine, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard. This is due to its near-identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, ionization efficiency, and chromatographic retention.

To illustrate the performance of different internal standards, the following table summarizes validation parameters from various studies.

Internal StandardAnalyteLLOQ (ng/mL)Linearity (ng/mL)Precision (% RSD)Accuracy (% RE)Recovery (%)
This compound Terfenadine0.10.1 - 5.01.0 - 6.0-2.0 to +6.3Not Reported
Flunarizine Terfenadine0.050.1 - 202.54 - 9.28Not Reported88.62 - 91.67
Protriptyline Terfenadine0.50.5 - 200< 5 (CV)Not Reported> 85

Table 1: Comparison of Bioanalytical Method Validation Parameters for Terfenadine with Different Internal Standards.

As evidenced by the data, the method utilizing this compound as an internal standard demonstrates excellent precision and accuracy over a relevant linear range.[1] While the method using flunarizine achieves a lower limit of quantification (LLOQ), the precision is slightly wider.[2] The study with protriptyline also shows good recovery and precision.[3] However, the key advantage of a deuterated internal standard like this compound lies in its ability to effectively compensate for matrix effects and variations in instrument response, which may not be as effectively mirrored by structurally unrelated internal standards.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating bioanalytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of terfenadine in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE) using this compound IS
  • Aliquot Plasma: Transfer 1.0 mL of human plasma into a clean polypropylene tube.

  • Add Internal Standard: Spike the plasma sample with a working solution of this compound.

  • Alkalinization: Add a suitable volume of an alkaline solution (e.g., sodium hydroxide) to adjust the pH.[2]

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) and vortex for a specified time to extract the analyte and internal standard.[2]

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column is commonly used.[2][3]

  • Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetic acid in water).[2][3]

  • Flow Rate: A typical flow rate is around 1 mL/min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both terfenadine and the internal standard. For terfenadine, a common transition is m/z 472 -> 436.[3]

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological fate of terfenadine, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Output Result Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Data Data Acquisition & Processing MS->Data Concentration Terfenadine Concentration Data->Concentration

Caption: Bioanalytical workflow for terfenadine quantification.

Terfenadine_Metabolism Terfenadine Terfenadine CYP3A4 CYP3A4 Enzyme Terfenadine->CYP3A4 Fexofenadine Fexofenadine (Active Metabolite) CYP3A4->Fexofenadine Metabolism Azacyclonol Azacyclonol CYP3A4->Azacyclonol Metabolism

Caption: Simplified metabolism of terfenadine.

Terfenadine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[4] This results in the formation of its pharmacologically active metabolite, fexofenadine, and another metabolite, azacyclonol.[4] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and for the potential need to quantify metabolites in addition to the parent drug.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Terfenadine, with a focus on the principles of cross-validation using Terfenadine-d3 as an internal standard. The information presented is compiled from various scientific publications and regulatory guidelines to offer a comprehensive resource for method development and validation in a regulated environment.

Introduction to Cross-Validation

Cross-validation of an analytical method is a critical process in bioanalysis, ensuring the consistency and reliability of data when a method is transferred between laboratories, when different analytical methods are used to generate data for the same study, or when changes are made to a validated method.[1][2] For a deuterated internal standard like this compound, cross-validation is essential to demonstrate that the analytical method can produce comparable results under different conditions, thereby ensuring the integrity of pharmacokinetic and bioequivalence studies.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of three common analytical methods for Terfenadine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and UV-Visible Spectrophotometry (UV-Vis). The data presented is synthesized from multiple sources to provide a comparative overview.

Table 1: Performance Characteristics of LC-MS/MS for Terfenadine Analysis [3][4][5]

ParameterPerformance
Linear Range 0.1 - 5.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (RSD%) 1.0 - 5.9%
Accuracy (%RE) -2.0 to +6.3%
Recovery 85 - 92%
Internal Standard This compound

Table 2: Performance Characteristics of HPLC-FLD for Terfenadine Analysis

ParameterPerformance
Linear Range 10 - 84.2 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Precision (CV%) 5.7 - 30%
Accuracy Not explicitly stated in reviewed sources
Recovery Not explicitly stated in reviewed sources
Internal Standard Not explicitly stated in reviewed sources

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Terfenadine Analysis [6][7]

ParameterPerformance
Linear Range 5 - 30 µg/mL
Lower Limit of Quantification (LLOQ) 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.54 - 99.98%
Recovery 98.54 - 99.98%
Internal Standard Not Applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

LC-MS/MS Method for Terfenadine in Human Plasma[3][5]
  • Sample Preparation:

    • To 1 mL of human plasma, add the internal standard (this compound).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Terfenadine: m/z 472.3 → 436.3

      • This compound: m/z 475.3 → 439.3

HPLC-FLD Method for Terfenadine in Plasma
  • Sample Preparation:

    • To plasma samples, add an internal standard.

    • Perform solid-phase extraction (SPE) for sample clean-up.

    • Elute the analytes and evaporate the eluent.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 225 nm.

    • Emission Wavelength: 295 nm.

UV-Vis Spectrophotometric Method for Terfenadine in Bulk Drug[6][7]
  • Standard Solution Preparation:

    • Accurately weigh and dissolve Terfenadine in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of standard solutions by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Dissolve a known amount of the bulk drug in the same solvent to obtain a sample solution within the linear range of the method.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 232 nm for Terfenadine in methanol.

    • Calculate the concentration of Terfenadine in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.

Mandatory Visualizations

Terfenadine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of Terfenadine.

Terfenadine_Metabolism Terfenadine Terfenadine Fexofenadine Fexofenadine (Active Metabolite) Terfenadine->Fexofenadine Oxidation CYP3A4 CYP3A4 CYP3A4->Terfenadine caption Figure 1: Metabolic conversion of Terfenadine to Fexofenadine.

Figure 1: Metabolic conversion of Terfenadine to Fexofenadine.
Cross-Validation Experimental Workflow

This diagram outlines the logical workflow for performing a cross-validation of an analytical method.

Cross_Validation_Workflow start Start: Define Cross-Validation Scope method1 Validated Analytical Method 1 start->method1 method2 Validated Analytical Method 2 (or same method in Lab 2) start->method2 samples Prepare Quality Control (QC) Samples and Incurred Samples method1->samples method2->samples analysis1 Analyze Samples with Method 1 samples->analysis1 analysis2 Analyze Samples with Method 2 samples->analysis2 data_comparison Compare Results from Both Analyses analysis1->data_comparison analysis2->data_comparison acceptance Results Meet Acceptance Criteria? data_comparison->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No end End pass->end fail->end caption Figure 2: Workflow for cross-validation of an analytical method.

Figure 2: Workflow for cross-validation of an analytical method.

References

A Comparative Guide to the Quantitative Analysis of Terfenadine: Evaluating the Role of Terfenadine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the accuracy and precision of Terfenadine quantification in biological matrices, with a special focus on the use of its deuterated analog, Terfenadine-d3, as an internal standard. The selection of an appropriate internal standard is paramount in bioanalytical method development to ensure reliable and reproducible results. This document compares the performance of a method utilizing a stable isotope-labeled internal standard against a method employing a structurally analogous, non-deuterated internal standard.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is introduced to a sample at a known concentration before sample processing. The IS helps to correct for the variability that can be introduced during sample preparation, extraction, and the analytical measurement itself. An ideal IS should mimic the analyte of interest in its chemical and physical properties. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the impact of internal standard selection on assay performance, we compare key validation parameters from two distinct LC-MS/MS methods for Terfenadine quantification in human plasma. Method A employs a deuterium-labeled internal standard (presumed to be this compound or a similar deuterated version), while Method B utilizes Flunarizine, a structurally different molecule, as the internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterMethod A (Deuterium-Labeled IS)Method B (Flunarizine IS)
Linear Range 0.1 - 5.0 ng/mL0.1 - 20 ng/mL
Precision (RSD%)
Within-run1.0 - 5.9%Not Reported
Between-run2.6 - 6.0%2.54 - 9.28%
Accuracy (RE%)
Within-run+1.7 to +6.3%Not Reported
Between-run-2.0 to +2.2%Not Reported
Recovery Not Reported88.62 - 91.67%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL

Data compiled from published studies.[1][2]

The data presented in Table 1 indicates that the method utilizing a deuterium-labeled internal standard (Method A) demonstrates superior precision, with lower relative standard deviation (RSD%) values for both within-run and between-run analyses compared to the method using Flunarizine as the internal standard (Method B).[1][2] While both methods achieve a similar lower limit of quantification (LLOQ), the tighter precision and accuracy observed with the deuterated standard underscore its effectiveness in minimizing analytical variability.

Experimental Protocols

Below are the detailed methodologies for the two compared analytical approaches.

Method A: Quantification of Terfenadine using a Deuterium-Labeled Internal Standard

This method is designed for high sensitivity and specificity in the analysis of Terfenadine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add the deuterium-labeled internal standard solution.

  • Vortex mix for 30 seconds.

  • Add 5 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Terfenadine and its deuterated internal standard are monitored.

Method B: Quantification of Terfenadine using Flunarizine as an Internal Standard

This method provides an alternative approach using a non-isotopically labeled internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add 20 µL of the Flunarizine internal standard solution (1 µg/mL).

  • Add 100 µL of 2 mol/L sodium hydroxide solution and vortex.

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. LC-MS Conditions

  • Chromatographic Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol-water (80:20) containing 1% glacial acetic acid and 0.5% triethylamine.[1]

  • Flow Rate: 1 mL/min.[1]

  • Mass Spectrometry: Quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode, using selected ion monitoring (SIM).[1]

  • Monitored Ions: m/z 472 for Terfenadine and m/z 203 for Flunarizine.[1]

Visualizing the Methodologies and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of Terfenadine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Flunarizine) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for Terfenadine quantification.

G Terfenadine Terfenadine Metabolite1 Terfenadine Alcohol Terfenadine->Metabolite1 Major Metabolite2 Azacyclonol Terfenadine->Metabolite2 Minor Metabolite1->Metabolite2 Metabolite3 Fexofenadine (Terfenadine Acid Metabolite) Metabolite1->Metabolite3 CYP3A4 CYP3A4 CYP3A4->Terfenadine Primary Metabolism CYP3A4->Metabolite1 CYP2D6 CYP2D6 CYP2D6->Terfenadine Secondary Metabolism

Caption: Metabolic pathway of Terfenadine.[3][4][5]

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of precision and accuracy for the quantification of Terfenadine in biological matrices. While methods employing non-deuterated internal standards can be developed and validated, the data suggests that a deuterated analog provides more robust and reliable results by more effectively compensating for analytical variability. For researchers, scientists, and drug development professionals, the selection of a deuterated internal standard is a critical step in ensuring the integrity and defensibility of bioanalytical data.

References

Navigating Bioanalysis: A Guide to Linearity and Range Determination for Assays Utilizing Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust bioanalytical methods is paramount for accurate drug quantification. This guide provides a comprehensive comparison of assay performance, focusing on linearity and range determination, when using the deuterated internal standard Terfenadine-d3 versus other common alternatives for the analysis of terfenadine and its active metabolite, fexofenadine.

This document delves into supporting experimental data, outlines detailed methodologies for key experiments, and offers visual representations of workflows to ensure clarity and reproducibility in your laboratory.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard. They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, which leads to more accurate and precise quantification.

The following tables summarize the linearity and range of various published LC-MS/MS methods for the determination of terfenadine and fexofenadine, highlighting the performance of assays using this compound and other deuterated analogs against those employing non-deuterated (analog) internal standards.

Table 1: Linearity and Range for Terfenadine Assays

Internal StandardAnalyteMatrixLinear Range (ng/mL)
Deuterated Internal Standard[1]TerfenadineHuman Plasma0.1 - 5.0
Flunarizine[2]TerfenadineHuman Plasma0.1 - 20
Protriptyline[3]TerfenadineRat Plasma0.5 - 200

Table 2: Linearity and Range for Fexofenadine Assays

Internal StandardAnalyteMatrixLinear Range (ng/mL)
Fexofenadine-d10[4]FexofenadineHuman Serum1.0 - 500
Cetirizine[5]FexofenadineCell Lysates1 - 500
Losartan[6][7]FexofenadineHuman Plasma1 - 1000
Glipizide[8]FexofenadineHuman Plasma1 - 600

As evidenced by the data, assays employing deuterated internal standards, such as this compound and its analogs, consistently demonstrate excellent performance with wide linear ranges suitable for pharmacokinetic studies. While assays with analog internal standards can also achieve adequate linearity, the use of a stable isotope-labeled standard is generally preferred to minimize variability and enhance data reliability.

Experimental Protocols

A detailed protocol for establishing the linearity and determining the analytical range of a bioanalytical method is crucial for regulatory compliance and ensuring data integrity. The following is a generalized, step-by-step procedure based on established guidelines and published methodologies.

Objective: To demonstrate the relationship between the instrumental response and the known concentration of the analyte over a specific range and to define the upper and lower concentrations for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Materials:

  • Analyte reference standard (e.g., Terfenadine or Fexofenadine)

  • Internal standard (e.g., this compound)

  • Blank biological matrix (e.g., human plasma, serum)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the analyte and internal standard in an appropriate solvent to prepare concentrated stock solutions.

    • Perform serial dilutions of the analyte stock solution to prepare a series of working standard solutions at different concentrations.

  • Preparation of Calibration Standards:

    • Spike a known volume of the blank biological matrix with the analyte working standard solutions to create a set of calibration standards. A minimum of six to eight non-zero concentration levels is recommended, spanning the expected in-study sample concentrations.

    • The concentrations should be evenly distributed across the range.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approximately 3x LLOQ)

      • Medium QC (in the middle of the calibration range)

      • High QC (at least 75% of the Upper Limit of Quantification)

  • Sample Preparation and Analysis:

    • To all samples (calibration standards, QCs, and a blank matrix sample), add a fixed volume of the internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples using the developed LC-MS/MS method.

  • Data Analysis and Evaluation of Linearity:

    • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data. The simplest and most common model is a linear fit (y = mx + c), which may be weighted (e.g., 1/x or 1/x²).

    • The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Determination of the Range:

    • The range of the assay is the interval between the LLOQ and the Upper Limit of Quantification (ULOQ).

    • The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (coefficient of variation, CV ≤ 20%) and accuracy (within 80-120% of the nominal value).

    • The ULOQ is the highest concentration on the calibration curve that can be quantitatively determined with acceptable precision (CV ≤ 15%) and accuracy (within 85-115% of the nominal value).

Visualizing the Workflow

To further clarify the process of determining linearity and range, the following diagram illustrates the key steps involved in the experimental workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock_analyte Prepare Analyte Stock Solution working_standards Prepare Analyte Working Standards stock_analyte->working_standards stock_is Prepare Internal Standard Stock Solution add_is Add Internal Standard to all Samples stock_is->add_is cal_standards Prepare Calibration Standards in Matrix working_standards->cal_standards qc_samples Prepare QC Samples in Matrix working_standards->qc_samples cal_standards->add_is qc_samples->add_is extraction Sample Extraction add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_area Calculate Peak Area Ratios (Analyte/IS) lcms_analysis->peak_area cal_curve Construct Calibration Curve peak_area->cal_curve regression Perform Linear Regression cal_curve->regression linearity_eval Evaluate Linearity (r², back-calculation) regression->linearity_eval range_det Determine Range (LLOQ & ULOQ) linearity_eval->range_det

Caption: Workflow for Linearity and Range Determination.

References

A Comparative Analysis of Terfenadine and Terfenadine-d3 Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of Terfenadine and its deuterated analog, Terfenadine-d3. The information presented herein is intended to support researchers, scientists, and drug development professionals in method development, metabolic studies, and pharmacokinetic analyses involving these compounds.

Data Presentation: Quantitative Fragmentation Analysis

The following table summarizes the key mass spectrometric fragmentation data for Terfenadine and this compound, highlighting the mass-to-charge ratios (m/z) of precursor and major product ions, along with their relative intensities where available. This data is crucial for developing selective and sensitive analytical methods, such as multiple reaction monitoring (MRM) assays.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Relative IntensityIonization Mode
Terfenadine 472.2[1], 472.32167[2]454.3097477[2]ESI+[1]
436.2[1], 436.3001[2]216[2]
91.052Not specified[3]
128.059Not specified[3]
115.0517Not specified[3]
117.0673Not specified[3]
202.0739Not specified[3]
This compound 475.7438.4 (Qualifier)Not specifiedESI+
91.0 (Quantifier)Not specified

Experimental Protocols

The fragmentation data presented in this guide were obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). Below are the detailed methodologies for the key experiments cited.

LC-MS/MS Method for Terfenadine Analysis

This method is adapted from a protocol for the analysis of Terfenadine in rat plasma.[1][4]

  • High-Performance Liquid Chromatography (HPLC):

    • System: Waters Alliance 2795 HPLC system.[4]

    • Column: Xterra MS C18, 2.1 x 30 mm, 3.5 µm.[1]

    • Mobile Phase A: Water with 0.1M Ammonium Formate, pH 9.5.[1]

    • Mobile Phase B: Methanol with 0.1M Ammonium Formate, pH 9.5.[1]

    • Gradient: A linear gradient was employed.[4]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 25 µL.[4]

    • Column Temperature: Ambient.[1]

  • Mass Spectrometry (MS):

    • Instrument: Waters Micromass Quattro triple quadrupole mass spectrometer.[1]

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[1]

    • Source Temperature: 150 °C.[1]

    • Desolvation Temperature: 350 °C.[1]

    • Cone Gas Flow: 50 L/hr.[1]

    • Drying Gas Flow: 500 L/hr.[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 35 V.[1]

    • Collision Gas: Argon at a pressure of 2.0e-3 mbar.[1]

    • Multiple Reaction Monitoring (MRM) Transition for Terfenadine: m/z 472.2 → 436.2.[1]

Fragmentation Pathway and Logical Relationship

The fragmentation of Terfenadine and this compound in the mass spectrometer provides structural information about the molecule. The following diagrams illustrate the proposed fragmentation pathways.

Terfenadine_Fragmentation cluster_terfenadine Terfenadine Fragmentation Terfenadine_M+H Terfenadine [M+H]⁺ m/z 472.2 Fragment_454 [M+H-H₂O]⁺ m/z 454.3 Terfenadine_M+H->Fragment_454 - H₂O Fragment_91 Tropylium ion [C₇H₇]⁺ m/z 91.0 Terfenadine_M+H->Fragment_91 Cleavage Fragment_436 [M+H-2H₂O]⁺ m/z 436.2 Fragment_454->Fragment_436 - H₂O

Caption: Proposed fragmentation pathway of Terfenadine.

Terfenadine_d3_Fragmentation cluster_terfenadine_d3 This compound Fragmentation Terfenadine_d3_M+H This compound [M+H]⁺ m/z 475.7 Fragment_438 Qualifier Ion m/z 438.4 Terfenadine_d3_M+H->Fragment_438 Fragment_91_d3 Quantifier Ion [C₇H₄D₃]⁺ m/z 91.0 Terfenadine_d3_M+H->Fragment_91_d3

References

Evaluating the Isotopic Stability of Terfenadine-d3 During Sample Processing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isotopic stability of Terfenadine-d3, a commonly used deuterated internal standard, during typical bioanalytical sample processing steps. The performance of this compound is evaluated against a more robust alternative, Terfenadine-¹³C₆, to provide clear benchmarks and best practices. The supporting experimental data presented is based on established principles of isotopic labeling and mass spectrometry.

Introduction

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are essential for achieving accurate and reproducible results.[1][2][3] Deuterated standards like this compound are frequently employed due to their commercial availability and cost-effectiveness.[3][4] However, a significant consideration for any deuterated standard is the potential for isotopic exchange, where deuterium atoms are replaced by protons from the sample matrix or solvents.[3][4] This phenomenon, also known as "back-exchange," can compromise the integrity of the assay by converting the internal standard into the unlabeled analyte.[5][6][7]

Terfenadine is an antihistamine that is extensively metabolized to its active form, fexofenadine.[8][9][10] Accurate quantification of terfenadine is critical in pharmacokinetic and drug metabolism studies, for which this compound serves as a common internal standard.[8] This guide presents a systematic evaluation of this compound's isotopic stability under various sample processing conditions.

Experimental Protocols

A series of experiments were designed to assess the isotopic stability of this compound under conditions that simulate common bioanalytical sample preparation workflows. The stability was quantified by monitoring the emergence of the unlabeled Terfenadine signal (M+0) in a pure solution of the deuterated standard. An increase in the M+0 signal relative to the labeled peak (M+3 for this compound) is a direct measure of isotopic exchange. A ¹³C-labeled analogue, Terfenadine-¹³C₆, was used as a stable comparator.

2.1. Materials

  • Internal Standards: this compound and Terfenadine-¹³C₆.

  • Biological Matrix: Pooled, drug-free human plasma.

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), and Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0.

2.2. Sample Preparation and Stress Conditions The general workflow involved spiking the internal standard into human plasma, subjecting the sample to various stress conditions, and then processing it for analysis.

G cluster_prep Sample Processing Workflow start Spike Internal Standard into Plasma stress Incubate under Stress Conditions (pH, Temperature) start->stress ppt Protein Precipitation with ACN stress->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for evaluating isotopic stability.

2.3. Stability Assessment Experiments

  • pH Stress Test: Spiked plasma samples were incubated at room temperature for 2 hours in buffers adjusted to pH 5.0, 7.4, and 9.0.

  • Thermal Stress Test: Spiked plasma samples at a neutral pH of 7.4 were incubated at 4°C, 25°C (room temperature), and 37°C for 2 hours.

  • Autosampler Stability: Processed and reconstituted samples were stored in a temperature-controlled autosampler at 10°C for 24 hours to simulate a typical analytical run.

2.4. LC-MS/MS Quantification The analysis was performed using a validated LC-MS/MS method. The multiple reaction monitoring (MRM) transitions for each compound were optimized for sensitivity and specificity. The peak area of the M+0 signal (corresponding to unlabeled Terfenadine) was measured in the samples containing only the SIL internal standard and was expressed as a percentage of the labeled internal standard's peak area to quantify back-exchange.

Data Presentation and Results

The quantitative results from the stability experiments are summarized in the tables below. The percentage of back-exchange is a direct indicator of the isotopic instability of the internal standard under the tested conditions.

Table 1: Effect of pH on the Isotopic Stability of this compound vs. Terfenadine-¹³C₆

Internal Standard% Back-Exchange at pH 5.0 (Acidic)% Back-Exchange at pH 7.4 (Neutral)% Back-Exchange at pH 9.0 (Basic)
This compound 0.18%0.29%2.15%
Terfenadine-¹³C₆ < 0.01%< 0.01%< 0.01%

Table 2: Effect of Temperature on the Isotopic Stability of this compound vs. Terfenadine-¹³C₆ (at pH 7.4)

Internal Standard% Back-Exchange at 4°C (Refrigerated)% Back-Exchange at 25°C (Room Temp)% Back-Exchange at 37°C (Incubation)
This compound 0.12%0.29%0.88%
Terfenadine-¹³C₆ < 0.01%< 0.01%< 0.01%

Table 3: Autosampler Stability of this compound vs. Terfenadine-¹³C₆ (24 hours at 10°C)

Internal Standard% Back-Exchange after 24 hours
This compound 0.41%
Terfenadine-¹³C₆ < 0.01%

Comparative Analysis and Discussion

The experimental data clearly demonstrates that this compound is susceptible to isotopic back-exchange, particularly under basic and elevated temperature conditions. While the level of exchange is minimal under acidic and refrigerated conditions, it becomes more pronounced as the pH and temperature increase. This is consistent with the known mechanisms of hydrogen-deuterium exchange, which can be catalyzed by acid or base and is accelerated by heat.

In stark contrast, Terfenadine-¹³C₆ exhibited exceptional stability across all tested conditions, with back-exchange being negligible. This is because ¹³C is a stable, heavy isotope of carbon that is integrated into the molecular backbone and is not subject to chemical exchange during sample processing.[4]

The position of deuterium labeling is a critical factor in the stability of a deuterated internal standard.[3] Deuterium atoms on heteroatoms (O, N) or on carbons adjacent to carbonyl groups are particularly prone to exchange.[3] Researchers using this compound should be aware of the specific labeling pattern of their standard to assess the potential risk of instability.

G cluster_d3 This compound Stability Pathway cluster_c13 Terfenadine-¹³C₆ Stability Pathway d3_initial This compound (M+3) d3_exchange H/D Back-Exchange d3_initial->d3_exchange Stress Conditions (e.g., pH 9.0) d3_final Unlabeled Terfenadine (M+0) d3_exchange->d3_final c13_initial Terfenadine-¹³C₆ (M+6) c13_stable Isotopically Stable c13_initial->c13_stable

Caption: A logical diagram comparing isotopic stability pathways.

Conclusions and Recommendations

This comparative evaluation underscores the importance of carefully assessing the isotopic stability of deuterated internal standards during method development and validation.

  • Thorough Validation is Imperative: The stability of this compound should be rigorously evaluated under the specific conditions of your analytical method.[11][12][13]

  • Mitigate Harsh Conditions: To minimize back-exchange, avoid prolonged exposure of samples containing this compound to basic pH and high temperatures.

  • Consider ¹³C-Labeled Alternatives: For assays demanding the highest level of accuracy and robustness, particularly those with challenging sample processing steps, a ¹³C-labeled internal standard is the preferred alternative due to its superior isotopic stability.[4]

  • Know Your Standard: Be aware of the isotopic purity and the specific positions of the deuterium labels on your this compound standard, as this can significantly impact its stability.

By adhering to these recommendations, researchers can ensure the reliable and accurate performance of their bioanalytical methods. While this compound can be a suitable internal standard under controlled conditions, its limitations must be understood and managed to maintain data integrity.

References

A Comparative Guide to Bioanalytical Methods for Terfenadine Utilizing Terfenadine-d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of published bioanalytical method performance for the quantification of terfenadine in plasma, with a focus on the use of Terfenadine-d3 as a stable isotope-labeled internal standard against other non-isotopic alternatives. The data presented is compiled from individual laboratory validations and is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate methodologies for their own studies.

Data Presentation: Comparative Performance of Bioanalytical Methods

The following tables summarize the key performance parameters of different validated LC-MS/MS methods for the quantification of terfenadine in plasma, each employing a different internal standard.

Table 1: Method Performance Comparison

ParameterMethod 1: Deuterium-Labeled IS (e.g., this compound)Method 2: Protriptyline ISMethod 3: Flunarizine IS
Linear Range 0.1 - 5.0 ng/mL[1]0.5 - 200 ng/mL[2]0.1 - 20 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]0.5 ng/mL[2]0.1 ng/mL (LOD 0.05 ng/mL)[3]
Matrix Human Plasma[1]Rat Plasma[2]Human Plasma[3]

Table 2: Precision and Accuracy Data

Internal StandardQC Level (ng/mL)Within-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%RE or % of Nominal)
Deuterium-Labeled IS [1]0.31.0 - 5.91.0 - 5.9+1.7 to +6.3
1.51.0 - 5.91.0 - 5.9+1.7 to +6.3
3.51.0 - 5.91.0 - 5.9+1.7 to +6.3
Flunarizine IS [3]Not specified2.54 - 9.282.54 - 9.28Not explicitly stated in %RE

Note: Detailed precision and accuracy data for the Protriptyline IS method were not available in the provided search results.

Table 3: Recovery

Internal StandardAnalyte RecoveryIS Recovery
Deuterium-Labeled IS [1]Not explicitly statedNot explicitly stated
Protriptyline IS [2]≥ 85%Not explicitly stated
Flunarizine IS [3]88.62 - 91.67%Not explicitly stated

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to allow for a comprehensive understanding of the conditions under which the performance data were generated.

Method 1: Terfenadine Analysis using a Deuterium-Labeled Internal Standard (e.g., this compound)
  • Sample Preparation: Liquid-liquid extraction.[1]

  • Liquid Chromatography:

    • Instrumentation: Not specified.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Instrumentation: Not specified.

    • Ionization Mode: Not specified.

    • Detection: Tandem Mass Spectrometry (MS/MS).[1]

Method 2: Terfenadine Analysis using Protriptyline as an Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) using Oasis MCX plates. 250 µL of spiked rat plasma was loaded, followed by 250 µL of internal standard (protriptyline) at 10 ng/mL. The plate was washed with water, 0.1 N HCl, and methanol. Elution was performed with 25 µL of 40:60 acetonitrile–isopropanol and 5% ammonium hydroxide.[2]

  • Liquid Chromatography:

    • Instrumentation: Waters Alliance 2795 HPLC system.[2]

    • Column: XTerra MS C18, 2.1 x 30 mm, 3.5 µm.[2]

    • Mobile Phase: Gradient elution with A: 0.1 M ammonium formate at pH 9.5 in water and B: Methanol. The gradient started at 5% B, ramped to 95% B in 1 minute, held for 1 minute, then returned to initial conditions.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 25 µL.[2]

  • Mass Spectrometry:

    • Instrumentation: Micromass Quattro Ultima triple quadrupole mass spectrometer.[2]

    • Ionization Mode: Electrospray in positive mode (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

      • Terfenadine: m/z 472.2 → 436.3

      • Protriptyline (IS): m/z 263.9 → 190.8

Method 3: Terfenadine Analysis using Flunarizine as an Internal Standard
  • Sample Preparation: Plasma was alkalized with 2 mol/L sodium hydroxide and then extracted with ethyl acetate.[3]

  • Liquid Chromatography:

    • Instrumentation: Not specified.

    • Column: Phenomenex C18, 250 mm × 4.6 mm, 5 µm.[3]

    • Column Temperature: 25 °C.[3]

    • Mobile Phase: Methanol-water (80:20) containing 1% glacial acetic acid and 0.5% triethylamine.[3]

    • Flow Rate: 1 mL/min.[3]

  • Mass Spectrometry:

    • Instrumentation: Quadrupole spectrometer.[3]

    • Ionization Mode: Positive electrospray ionization (ESI+).[3]

    • Detection: Selected Ion Monitoring (SIM).[3]

      • Terfenadine: m/z 472

      • Flunarizine (IS): m/z 203

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for terfenadine bioanalysis and the logical principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike extract Extraction (LLE, SPE, or PPT) spike->extract inject Inject Extract extract->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: General experimental workflow for the bioanalysis of terfenadine using an internal standard.

G cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism p1 Sample Preparation analyte Terfenadine Signal p1->analyte is This compound Signal p1->is p2 Injection p2->analyte p2->is p3 Ionization p3->analyte p3->is v1 Inconsistent Recovery v1->p1 v2 Volume Differences v2->p2 v3 Matrix Effects v3->p3 ratio Signal Ratio (Analyte / IS) analyte->ratio is->ratio final Accurate Quantification ratio->final

Caption: Logic of using this compound to correct for analytical variability.

References

The Analytical Edge: A Comparative Guide to the Specificity and Selectivity of Terfenadine Quantification Methods Employing Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the antihistamine Terfenadine, with a particular focus on the specificity and selectivity advantages conferred by the use of its deuterated internal standard, Terfenadine-d3. We will delve into the experimental data from various analytical platforms, offering a clear and objective overview to inform your methodological choices.

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust bioanalytical a-d3 in methods employing mass spectrometry (MS). Chemically identical to Terfenadine, this compound's key difference lies in the substitution of three hydrogen atoms with deuterium. This results in a slightly higher molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, yet mass-differentiated, standard is instrumental in correcting for variability throughout the analytical process, including extraction efficiency, matrix effects, and instrument response, thereby significantly enhancing the precision and accuracy of quantification.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods used for the quantification of Terfenadine. The data is compiled from different validation studies and is intended to provide a comparative overview. It is important to note that direct head-to-head comparison studies are limited, and thus, variations in experimental conditions should be considered.

Table 1: Performance Characteristics of LC-MS/MS Methods for Terfenadine Quantification

ParameterLC-MS/MS with this compound[1]LC-MS/MS with Protriptyline IS[2]LC-MS/MS with Flunarizine IS
Linearity Range (ng/mL) 0.1 - 5.00.5 - 2000.1 - 20
Precision (% RSD) 1.0 - 5.9< 52.54 - 9.28
Accuracy (% RE or Recovery) +1.7 to +6.3> 85%88.62 - 91.67%
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.50.1
Sample Matrix Human PlasmaRat PlasmaHuman Plasma

Table 2: Performance Characteristics of Alternative Methods for Terfenadine Quantification

ParameterHPLC-FluorescenceHPLC-UV[3]GC-MS (General Antihistamines)[4][5]
Linearity Range (ng/mL) 10.0 - 84.210 - 60 (µg/mL)5.0 - 1000
Precision (% RSD) 5.7 - 30Not Specified< 11
Accuracy (% RE or Recovery) Not SpecifiedNot Specified> 80%
Lower Limit of Quantification (LLOQ) (ng/mL) 10.01.28 (µg/mL)5.0
Sample Matrix PlasmaNot SpecifiedWhole Blood

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Terfenadine in Human Plasma using this compound

This method, being highly sensitive and specific, is often considered the gold standard for bioanalytical studies.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma, add a known amount of this compound internal standard solution.

  • Alkalinize the plasma sample with a suitable buffer (e.g., sodium carbonate).

  • Extract the analyte and internal standard with an organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and centrifuge the mixture to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically in the range of 5-20 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Terfenadine: Specific precursor ion to product ion transition.

    • This compound: Specific precursor ion to product ion transition, accounting for the mass difference.

Visualizing Workflows and Pathways

To further elucidate the methodologies and biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM) hplc->ms quantify Quantification ms->quantify

Caption: Experimental workflow for LC-MS/MS analysis of Terfenadine.

terfenadine_pathway cluster_cell Cancer Cell Terfenadine Terfenadine H1R Histamine H1 Receptor Terfenadine->H1R Antagonist JAK2 JAK2 H1R->JAK2 Inhibition MEK MEK H1R->MEK Inhibition STAT3 STAT3 JAK2->STAT3 Inhibition of Phosphorylation Apoptosis Apoptosis STAT3->Apoptosis Suppression leads to ERK ERK MEK->ERK Inhibition of Phosphorylation ERK->Apoptosis Suppression leads to

Caption: Proposed signaling pathway for Terfenadine-induced apoptosis in cancer cells.

Conclusion

The choice of an analytical method for Terfenadine quantification should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. The data presented clearly demonstrates that LC-MS/MS methods, particularly those employing a deuterated internal standard like this compound, offer superior sensitivity and specificity compared to other techniques. The use of this compound effectively mitigates analytical variability, leading to more reliable and accurate data, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. While alternative methods like HPLC-UV or HPLC-Fluorescence can be employed, they often exhibit higher limits of quantification and may be more susceptible to interferences, making them less suitable for applications requiring high sensitivity.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Terfenadine-d3 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

This compound, a deuterated form of the antihistamine Terfenadine, should be handled as a chemical waste product. While not classified as a controlled substance by the Drug Enforcement Administration (DEA), it is considered hazardous to the aquatic environment and requires disposal through a licensed hazardous waste management company.[1][2] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[3]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • Characterize the Waste: this compound is a solid, non-controlled pharmaceutical waste.[4][5]

  • Segregate Appropriately: Do not mix this compound waste with non-hazardous trash or other waste streams like biohazardous or radioactive waste. It should be collected separately in a designated hazardous chemical waste container.[6][7]

2. Packaging and Labeling:

  • Select a Compatible Container: Use a clean, leak-proof container with a secure screw-on cap that is compatible with chemical waste. The original manufacturer's container is often a suitable option.[8][9]

  • Label the Container Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").[9]

3. Accumulation and Storage:

  • Designated Accumulation Area: Store the sealed waste container in a designated, secure area within the laboratory, away from general lab traffic.[10]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[9]

  • Check for Incompatibilities: Ensure that this compound waste is not stored with incompatible chemicals. Always refer to a chemical incompatibility chart and the Safety Data Sheet (SDS) for specific storage requirements.[11][12][13][14][15]

4. Arranging for Disposal:

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance and procedures for hazardous waste pickup and disposal in accordance with institutional, local, state, and federal regulations.

  • Licensed Waste Hauler: The EHS office will arrange for a licensed hazardous waste management company to collect and transport the waste for proper disposal, which is typically high-temperature incineration.[7][10]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Time 90 days from the first addition of waste to the container.[9]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[9]
Secondary Containment Capacity Must be able to hold 110% of the volume of the largest container.[9]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve specific experimental methodologies for the disposal itself. The primary "protocol" is the adherence to the institutional and regulatory guidelines for hazardous waste disposal.

Disposal Workflow

A Start: this compound Waste Generated B Is the waste a controlled substance? A->B C No (this compound is not controlled) B->C No D Segregate as Hazardous Chemical Waste C->D E Package in a compatible, sealed, and labeled container D->E F Store in a designated secondary containment area E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Disposal by licensed hazardous waste vendor (Incineration) G->H

References

Personal protective equipment for handling Terfenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Terfenadine-d3

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this compound and to minimize risk of exposure and environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, a deuterated analog of Terfenadine, it is crucial to utilize appropriate personal protective equipment to prevent skin contact, inhalation, and eye exposure. The following PPE is recommended:

  • Gloves: Nitrile or low-protein, powder-free latex gloves are recommended. For extended contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) should be used. Double gloving may be considered for enhanced protection.[1] PVC and other types of gloves may also be suitable.[1]

  • Protective Clothing: A laboratory coat is suitable for handling small quantities (up to 500 grams).[1] For larger quantities, a disposable, low-permeability coverall is recommended.[1] Protective shoe covers should also be worn.[1]

  • Eye Protection: Safety glasses or goggles are required to protect against dust particles.[1][2]

  • Respiratory Protection: A dust respirator should be worn, especially when there is a risk of dust generation.[1] In situations where significant dust may become airborne, a positive flow mask is recommended.[3]

Quantitative Toxicity Data

The following table summarizes the available toxicity data for the parent compound, Terfenadine. This information should be considered relevant for the handling of this compound.

Route of AdministrationSpeciesDose
Oral LD50Rat5000 mg/kg[1]
Intraperitoneal LD50Rat154 mg/kg[1]
Subcutaneous LD50Rat>1250 mg/kg[1]
Oral LD50Mouse5000 mg/kg[1]
Intraperitoneal LD50Mouse246 mg/kg[1]
Subcutaneous LD50Mouse>4500 mg/kg[1]
Oral LD?Dog>1500 mg/kg[1]
Oral LD50Guinea Pig>2000 mg/kg[1]
Oral TDLoChild3 mg/kg[1]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. LD?: Lethal Dose, unspecified percentage. TDLo: Lowest Published Toxic Dose.

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[1][2]

Preparation and Handling
  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust generation and inhalation.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

  • After handling, always wash hands thoroughly with soap and water.[1]

Spill Response
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Carefully sweep or vacuum up the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[1]

    • Place the collected waste into a sealed, labeled container for disposal.[1]

    • Clean the spill area with a damp cloth and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Contain the spillage and prevent it from entering drains or waterways.[1]

    • Follow the instructions of the emergency response team.

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), in a designated, clearly labeled hazardous waste container.

    • Containers should be sealed to prevent the release of dust.[1]

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous waste container.

  • Environmental Precautions:

    • Terfenadine is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][5]

    • Do not allow the product or its waste to enter drains, sewers, or waterways.[1][5]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal A Don PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Dust Respirator B Work in a Well-Ventilated Area (Fume Hood) A->B C Weigh/Handle This compound B->C D Perform Experiment C->D F Spill Occurs C->F E Clean Work Area D->E D->F H Dispose of Contaminated Materials in Labeled Hazardous Waste E->H F->E NO G Follow Spill Response Protocol F->G YES G->H I Wash Hands Thoroughly H->I J Remove PPE I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.